tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOJRBYFOQOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373210-02-6 | |
| Record name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Beyond the Rule of Five: Engineering PROTAC Permeability and Efficacy with tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
As the pharmaceutical industry ventures deeper into "beyond Rule of Five" (bRo5) chemical space, the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—demands rigorous physicochemical optimization. A critical determinant of a PROTAC’s success is its linker.
This technical guide explores the structural rationale, mechanistic advantages, and synthetic methodologies surrounding tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS 1373210-02-6) , a highly specialized bifunctional linker engineered to overcome the passive permeability bottlenecks that frequently plague targeted protein degraders.
Physicochemical Profiling & Structural Identity
CAS 1373210-02-6 is a versatile, orthogonally protected aliphatic linker. It features a primary hydroxyl group poised for electrophilic activation, a flexible 5-carbon (C5) alkyl spacer, and an N-methylated secondary amine protected by a tert-butyloxycarbonyl (Boc) group [3].
Table 1: Physicochemical Properties of CAS 1373210-02-6
| Property | Value / Description |
| Chemical Name | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate |
| CAS Number | 1373210-02-6 |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| SMILES String | CC(C)(C)OC(=O)N(C)CCCCCO |
| Key Functional Groups | Primary -OH, Boc-protected N-methyl amine |
| Primary Application | E3 Ligand-Linker building block for PROTACs and ADCs |
The Causality of Linker Design: Why N-Methylation and Alkyl Chains?
PROTACs inherently suffer from poor passive membrane permeability due to their high molecular weight (>800 Da) and large topological polar surface area (TPSA). The selection of CAS 1373210-02-6 is not arbitrary; it is rooted in strict biophysical causality.
The N-Methylation Advantage
Hydrogen bond donors (HBDs) carry a severe energetic penalty during the desolvation process required for a molecule to traverse a lipid bilayer. By utilizing an N-methylated amine rather than a primary amine, this linker permanently eliminates one HBD from the final PROTAC scaffold. Studies have conclusively shown that N-methylation within PROTAC linkers significantly enhances passive permeability by reducing the desolvation energy and overall TPSA [1].
Alkyl vs. PEG Chains: Hydrophobic Collapse
While Polyethylene Glycol (PEG) linkers are frequently used to improve aqueous solubility, their ether oxygens act as hydrogen bond acceptors, which can hinder cell entry. In contrast, the C5 alkyl chain of CAS 1373210-02-6 undergoes a phenomenon known as hydrophobic collapse in aqueous environments. The alkyl chain folds upon itself, shielding the polar surface area of the attached warheads, thereby facilitating superior passive diffusion across nonpolar cell membranes [2][4].
Table 2: Impact of Linker Chemistry on PROTAC Physicochemical Properties
| Linker Architecture | HBD Penalty | Lipophilicity (cLogP) | Passive Permeability (Pₑ) | Aqueous Solubility |
| Standard PEG-based | High | Lower | Low | High |
| Standard Alkyl-based | Moderate | Higher | Moderate | Low to Moderate |
| N-Methyl Alkyl (CAS 1373210-02-6) | Lowest | Highest | Highest | Low |
Mechanistic Role in Targeted Protein Degradation
PROTACs operate via event-driven pharmacology. The linker must provide the exact spatial geometry required to recruit an E3 Ubiquitin Ligase to a Protein of Interest (POI) without inducing severe steric clashes. The 5-carbon length of CAS 1373210-02-6 provides a highly validated topological distance that promotes positive cooperativity during ternary complex formation.
Ternary complex formation and ubiquitin-proteasome degradation pathway mediated by PROTACs.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The orthogonal protection of CAS 1373210-02-6 allows for a highly controlled, two-stage conjugation process.
Protocol 1: Electrophilic Activation of the Hydroxyl Group (Mesylation)
Causality: The primary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the C5 terminus for downstream nucleophilic substitution (Sₙ2) by a target ligand (warhead).
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 1373210-02-6 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Rationale: Trace moisture will rapidly hydrolyze methanesulfonyl chloride into unreactive methanesulfonic acid, drastically reducing yield.
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the reaction flask to 0 °C using an ice bath. Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Cooling prevents exothermic degradation of the starting material.
-
Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (which stains strongly with KMnO₄) will disappear, replaced by a distinct, less polar spot representing the mesylated intermediate.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess MsCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Boc Deprotection and E3 Ligand Amide Coupling
Causality: Once the warhead is attached via the mesylate, the Boc group must be removed to reveal the secondary N-methyl amine, which is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a Thalidomide or VHL derivative).
Step-by-Step Methodology:
-
Deprotection: Dissolve the warhead-linker conjugate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour. Rationale: TFA efficiently cleaves the Boc carbamate, releasing isobutylene and CO₂ gases.
-
Solvent Removal & Azeotropic Drying: Concentrate the mixture in vacuo. Co-evaporate the residue with toluene (3x). Self-Validation: TFA strongly ion-pairs with the newly formed secondary amine. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid. Residual TFA will poison the basic coupling reagents in the next step.
-
Coupling Setup: Dissolve the resulting amine TFA salt and the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the amine salt. Add HATU (1.2 eq) to activate the carboxylic acid. Stir at room temperature for 4–6 hours.
-
Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.
Step-by-step synthetic workflow for PROTAC assembly using CAS 1373210-02-6 as a linker.
References
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters ACS Publications[Link]
-
Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability American Chemical Society - ACS Figshare[Link]
-
1373210-02-6 (C11H23NO3) - PubChemLite PubChem / uni.lu[Link]
Synthesis and Process Optimization of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Technical Guide
Executive Summary
The molecule tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (Chemical Formula: C₁₁H₂₃NO₃) is a highly versatile, bifunctional building block. Featuring a primary hydroxyl group and a Boc-protected secondary amine, it is extensively utilized in modern medicinal chemistry, particularly as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].
This whitepaper outlines a highly optimized, two-step synthetic pathway designed for scalability, high atom economy, and minimal purification overhead. By leveraging fundamental principles of physical organic chemistry—specifically statistical reaction control and inherent chemoselectivity—this guide provides a self-validating protocol for researchers and process chemists.
Retrosynthetic Analysis & Strategy Selection
When designing the synthesis for this carbamate, two primary routes are typically evaluated:
-
Route A (O-Protection Strategy): Starting from 5-amino-1-pentanol, protecting the amine with Boc₂O, followed by N-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).
-
Route B (Direct Amination Strategy): Synthesizing the secondary amine directly via the reaction of 5-bromo-1-pentanol[2] with methylamine, followed by chemoselective N-Boc protection[3].
Causality for Route Selection: Route B is vastly superior. Route A requires strong bases (NaH) which will inadvertently deprotonate the primary alcohol, leading to unwanted O-methylation unless a transient O-protecting group (like a silyl ether) is introduced. This adds two unnecessary synthetic steps, inflating the Process Mass Intensity (PMI). Route B avoids strong bases entirely, utilizing the inherent nucleophilicity differential between amines and alcohols to achieve perfect chemoselectivity.
Figure 1: Two-step convergent synthesis pathway for the target carbamate.
Step-by-Step Methodologies & Mechanistic Causality
Step 1: Sₙ2 Amination of 5-Bromo-1-pentanol
The objective of this step is to synthesize the intermediate 5-(methylamino)pentan-1-ol [1].
Experimental Protocol:
-
Charge a 500 mL round-bottom flask with 40% aqueous methylamine (10 molar equivalents).
-
Cool the solution to 0 °C using an ice-water bath to minimize the volatilization of methylamine.
-
Add 5-bromo-1-pentanol (1 molar equivalent) dropwise via an addition funnel over 45 minutes with vigorous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12 hours.
-
Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove the excess methylamine and water.
-
Basify the resulting residue with 2M NaOH to pH > 12.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow oil.
Mechanistic Causality: Why use a 10-fold excess of methylamine and a dropwise addition of the bromide? In Sₙ2 amination, the newly formed secondary amine is more nucleophilic than the starting primary amine. If the local concentration of the bromide is high, the secondary amine will attack a second molecule of 5-bromo-1-pentanol, forming an unwanted tertiary amine impurity. By adding the bromide dropwise into a massive excess of methylamine, we establish statistical control—ensuring the bromide overwhelmingly collides with methylamine rather than the product.
Step 2: Chemoselective N-Boc Protection
This step converts the intermediate into the final target, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate , utilizing Di-tert-butyl dicarbonate (Boc₂O)[3].
Experimental Protocol:
-
Dissolve 5-(methylamino)pentan-1-ol (10 g, 85.4 mmol) in Ethyl Acetate (EA) (100 mL)[3].
-
Cool the solution to 0 °C.
-
Add Boc₂O (18.6 g, 85.4 mmol) dropwise over 15 minutes[3].
-
Stir the mixture for 8 hours at room temperature[3].
-
Monitor reaction completion via TLC (Petroleum Ether:Ethyl Acetate = 1:1). The target compound will appear at Rf ≈ 0.6[3].
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify via flash column chromatography (Silica gel, PE:EA gradient) to isolate the pure target compound.
Mechanistic Causality: Why is no external base (e.g., Triethylamine) required, and why doesn't the primary alcohol react with Boc₂O? First, the secondary amine's nitrogen lone pair is significantly more polarizable and less tightly held than the oxygen lone pair of the alcohol, making it kinetically vastly superior as a nucleophile. Second, when the amine attacks Boc₂O, it forms a tetrahedral intermediate that collapses to expel a tert-butyl carbonate anion. This anion rapidly decomposes into CO₂ gas and a tert-butoxide anion. The tert-butoxide acts as an internal base, deprotonating the amine to finalize the carbamate. The evolution of CO₂ provides an irreversible thermodynamic driving force.
Figure 2: Mechanistic rationale for chemoselective N-Boc protection.
Quantitative Data & Analytical Validation
To ensure the integrity of the synthesized compound, the following tables summarize the optimized reaction parameters and the expected analytical markers for the final product.
Table 1: Reaction Parameters & Yield Optimization
| Parameter | Step 1: Amination | Step 2: Boc Protection |
| Reagents | 5-Bromo-1-pentanol, MeNH₂ (aq) | Intermediate, Boc₂O |
| Solvent | Water / Neat | Ethyl Acetate (EA) |
| Temperature | 0 °C to RT | 0 °C to RT |
| Time | 12 hours | 8 hours |
| Stoichiometry | 1 : 10 (SM : Amine) | 1 : 1 (Amine : Boc₂O) |
| Expected Yield | 85 - 90% | 92 - 95% |
Table 2: Analytical Characterization Markers (¹H NMR, 400 MHz, CDCl₃)
| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -OH | ~ 1.60 | Broad singlet | 1H | Hydroxyl proton (exchanges with D₂O) |
| Boc -CH₃ | 1.45 | Singlet | 9H | tert-Butyl methyl protons |
| N-CH₃ | 2.84 | Singlet | 3H | N-methyl protons |
| N-CH₂ | 3.22 | Triplet | 2H | Methylene adjacent to carbamate |
| O-CH₂ | 3.64 | Triplet | 2H | Methylene adjacent to hydroxyl |
| Aliphatic chain | 1.35 - 1.58 | Multiplet | 6H | Internal methylene protons |
References
- Title: Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use (WO2021018018A1)
Sources
The Strategic Role of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate in Targeted Protein Degradation and Linker Chemistry
Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, PROTAC Developers, and Drug Discovery Scientists
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the binding warheads. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) has emerged as a highly versatile, heterobifunctional aliphatic linker precursor[1]. Featuring a primary hydroxyl group on one terminus and a Boc-protected secondary N-methylamine on the other, this five-carbon aliphatic chain provides the precise spatial geometry and orthogonal reactivity required for synthesizing complex ternary systems, such as Proteolysis Targeting Chimeras (PROTACs)[2].
This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, the mechanistic rationale behind its structural design, and field-validated protocols for its integration into drug development pipelines.
Molecular Architecture & Physicochemical Profiling
Understanding the baseline properties of the linker is essential for predicting its behavior in both synthetic organic environments and biological systems.
Table 1: Quantitative Molecular Properties
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 1373210-02-6 | Unique identifier for reagent sourcing[1]. |
| Molecular Formula | C₁₁H₂₃NO₃ | Defines mass balance in synthetic scaling. |
| Molecular Weight | 217.31 g/mol | Low MW ensures minimal bulk addition to bRo5 (beyond Rule of 5) drugs[1]. |
| SMILES String | CC(C)(C)OC(=O)N(C)CCCCCO | Utilized for in silico docking and property prediction[1]. |
| Predicted Boiling Point | ~301.4 °C | Indicates low volatility; requires high-vacuum for solvent removal[3]. |
| Predicted Density | ~0.995 g/cm³ | Near-water density; relevant for biphasic extraction calculations[3]. |
Mechanistic Rationale in Drug Design (E-E-A-T Analysis)
As a Senior Application Scientist, it is vital to understand why this specific molecule is selected over thousands of other commercially available aliphatic linkers[4]. The design of this linker solves three distinct challenges in PROTAC development:
-
The C5 Aliphatic Spacer (The "Goldilocks" Zone): Aliphatic chains provide hydrophobic flexibility. A 5-carbon chain (pentyl) is frequently optimal for ternary complex formation (Target Protein–PROTAC–E3 Ligase). It is long enough to prevent steric clashing between the two massive protein interfaces, yet short enough to avoid the severe entropic penalties associated with folding long PEG chains.
-
N-Methylation for Pharmacokinetic Optimization: The presence of the N-methyl group is a deliberate pharmacokinetic modification. By replacing a primary amine with a secondary N-methylamine, the molecule loses a hydrogen bond donor (HBD). This reduction in Polar Surface Area (PSA) directly correlates with enhanced cell membrane permeability and improved oral bioavailability. Furthermore, upon amidation, the N-methyl group restricts the conformational flexibility of the resulting amide bond, favoring specific cis/trans geometries that can optimally orient the target warhead[2].
-
Orthogonal Boc-Carbamate Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles, bases, and reducing agents. This allows chemists to aggressively functionalize the C5-hydroxyl group (e.g., via oxidation, mesylation, or Mitsunobu reactions) without risking side reactions at the nitrogen center.
Logical Workflows and Visualizations
The synthesis of a PROTAC using this linker requires a strategic, step-wise approach. Below are the logical pathways mapped using Graphviz.
Fig 1: Logical workflow of PROTAC assembly utilizing the heterobifunctional linker.
Fig 2: Orthogonal functionalization pathway of the C5-hydroxyl and N-Boc groups.
Experimental Protocols
The following methodologies are self-validating, step-by-step systems designed to maximize yield and prevent common side reactions during linker functionalization.
Protocol 1: Hydroxyl Activation via Mesylation
To attach the C5-hydroxyl end to a nucleophilic E3 ligase ligand, the alcohol must first be converted into a superior leaving group, such as a mesylate.
Reagents:
-
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Purge a round-bottom flask with inert N₂ gas. Dissolve the carbamate linker in anhydrous DCM to achieve a 0.1 M concentration.
-
Temperature Control: Add TEA to the solution and cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Causality: The mesylation reaction is highly exothermic. Cooling to 0 °C suppresses the formation of unwanted alkyl chlorides and protects the acid-sensitive Boc group from localized heating.
-
-
Activation: Add MsCl dropwise over 10 minutes via a syringe pump.
-
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 1.5 hours.
-
Causality: Warming ensures 100% conversion of the sterically unhindered primary alcohol, pushing the equilibrium forward.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate intermediate.
Protocol 2: Orthogonal Deprotection and Amidation (PROTAC Assembly)
Once the C5 end is conjugated to an E3 ligase ligand (e.g., via substitution of the mesylate), the Boc group must be removed to attach the Target Protein Binder (e.g., a BTK inhibitor)[2].
Reagents:
-
Target Ligand-COOH (1.0 eq)
-
Linker-E3 intermediate (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Deprotection: Treat the Boc-protected Linker-E3 intermediate with a 20% (v/v) solution of TFA in DCM. Stir for 2 hours at room temperature.
-
Causality: A 20% TFA concentration provides the exact acidic threshold required to cleave the Boc group rapidly without causing degradation of the aliphatic chain or premature cleavage of the attached E3 ligase ligand.
-
-
Solvent Removal: Concentrate the mixture under high vacuum to yield the secondary amine TFA salt. Co-evaporate with toluene twice to remove residual TFA.
-
Pre-Activation: In a separate dry flask, dissolve the Target Ligand-COOH and HATU in anhydrous DMF. Stir for 10 minutes.
-
Causality: Pre-activation with HATU generates a highly reactive O7-azabenzotriazole ester. This extreme reactivity is critical to overcome the steric hindrance posed by the N-methyl group on the secondary amine.
-
-
Coupling: Add the amine TFA salt to the activated ester solution, followed by the dropwise addition of DIPEA. Stir at room temperature for 4 to 6 hours.
-
Purification: Quench with water and purify the final PROTAC molecule via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
References
-
PubChemLite: 1373210-02-6 (C11H23NO3) . Université du Luxembourg / PubChem. Retrieved from: [Link]
- Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use (WO2021018018A1). Google Patents.
Sources
- 1. PubChemLite - 1373210-02-6 (C11H23NO3) [pubchemlite.lcsb.uni.lu]
- 2. WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]
- 3. tert-butyl (5-hydroxypentyl)(methyl)carbamate CAS#: 1373210-02-6 [m.chemicalbook.com]
- 4. Aliphatic Linkers | BroadPharm [broadpharm.com]
Solvation Thermodynamics and Organic Solvent Compatibility of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Executive Summary
In modern drug discovery—particularly in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex bioconjugates—bifunctional linkers are critical structural components. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile small-molecule scaffold 1. However, its amphiphilic yet predominantly lipophilic nature presents unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, backed by thermodynamic principles and field-proven, self-validating laboratory protocols.
Structural Rationale for Solvation Behavior
To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture (Molecular Weight: 217.31 g/mol ; Formula: C11H23NO3). The molecule's solvation dynamics are governed by four distinct structural domains:
-
The tert-Butyloxycarbonyl (Boc) Group: This bulky, highly lipophilic protecting group dictates the overall hydrophobic signature of the molecule, severely restricting aqueous solubility.
-
The N-Methyl Carbamate Core: This is the most critical feature differentiating it from standard primary or secondary amines. The N-methylation removes the N-H hydrogen bond donor capability. By preventing the formation of strong intermolecular hydrogen-bonded networks, the melting point is significantly lowered (rendering the compound a viscous oil at room temperature 2) and its solubility in polar aprotic solvents is dramatically enhanced 3.
-
The Aliphatic Pentyl Chain: Provides structural flexibility and a large surface area for van der Waals interactions, favoring dissolution in moderately non-polar to polar aprotic media.
-
The Terminal Hydroxyl (-OH): The sole hydrogen bond donor/acceptor site on the molecule. While it allows for moderate solubility in polar protic solvents, it is insufficient to overcome the hydrophobic bulk to achieve meaningful water solubility.
Figure 1: Mechanistic pathways of solvation for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.
Empirical Solubility Profiles in Organic Solvents
To facilitate rapid assay development, the quantitative solubility data for this scaffold across various solvent classes is summarized below.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Visual State at 25°C | Solvation Mechanism |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Clear, colorless | Strong dipole-dipole interactions with the carbamate core. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Clear, slight yellow | Disruption of transient -OH networks; high dielectric stabilization. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 50 mg/mL | Clear, colorless | Favorable van der Waals interactions with the pentyl chain. |
| Polar Protic | Methanol (MeOH) | 32.7 | > 50 mg/mL | Clear, colorless | Direct hydrogen bonding with the terminal primary alcohol. |
| Non-Polar | Hexanes / Heptane | ~1.90 | < 5 mg/mL | Turbid / Phase separation | Insufficient polarity to overcome solute-solute cohesive forces. |
| Aqueous | Water / Saline | 80.1 | < 1 mg/mL | Insoluble (Droplets) | Hydrophobic exclusion driven by the bulky Boc group. |
Standard Operating Procedures (SOP): Solubilization Workflows
Because this compound exists as a viscous oil rather than a crystalline powder, standard volumetric preparation methods are prone to high systematic error. The following self-validating protocol ensures stoichiometric accuracy and complete thermodynamic solvation.
Figure 2: Standardized self-validating workflow for preparing high-concentration organic stock solutions.
Detailed Protocol: Preparation of a 100 mM DMSO Stock Solution
1. Gravimetric Dispensing (Causality: Viscosity Management)
-
Action: Place a sterile, amber glass vial on an analytical balance and tare. Using a positive displacement pipette (or a glass syringe), carefully transfer the viscous oil directly to the bottom of the vial until the desired mass is reached (e.g., 21.7 mg for a 100 µmol scale).
-
Causality: Standard air-displacement pipettes will retain a film of the oil inside the tip, leading to a 5-15% reduction in actual molarity. Gravimetric dispensing guarantees absolute stoichiometric precision.
2. Solvent Addition (Causality: Concentration Gradients)
-
Action: Add 1.0 mL of anhydrous, newly opened DMSO directly to the oil to achieve a 100 mM concentration.
-
Causality: Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture, which acts as an anti-solvent for this lipophilic compound. Using anhydrous solvent prevents premature phase separation 4.
3. Kinetic Disruption via Ultrasonication (Causality: Activation Energy)
-
Action: Seal the vial and vortex for 60 seconds. If the oil forms a distinct layer or emulsion, place the vial in an ultrasonic water bath at 25°C for 5 minutes.
-
Causality: While DMSO is a thermodynamically excellent solvent for this molecule, the high viscosity of the neat oil limits the surface area available for solvent interaction. Ultrasonic waves induce acoustic cavitation, providing the localized mechanical energy required to overcome the activation barrier of solvation and disrupt the transient intermolecular hydrogen bonds between the terminal -OH groups.
4. Self-Validating System Check (The Tyndall Test)
-
Action: Allow the solution to rest at room temperature for 10 minutes. Shine a 650 nm (red) laser pointer horizontally through the vial against a dark background.
-
Validation Logic: If the laser beam is invisible as it passes through the liquid, true molecular solvation has been achieved. If the beam path is visible (Tyndall effect), the compound has merely formed a colloidal micro-emulsion. In the latter case, the solvent is saturated, and further dilution or a switch to a lower-dielectric solvent (like DCM) is required.
Storage and Stability Directives
Once solubilized in organic media, the compound exhibits excellent stability. However, specific precautions must be taken:
-
Temperature: Store stock solutions at -20°C. At this temperature, DMSO stocks will freeze (DMSO melting point is 19°C).
-
Thawing Protocol: Allow the frozen stock to equilibrate to room temperature naturally. Never microwave or boil. Once thawed, repeat the vortex and ultrasonication steps (Step 3) before use, as freeze-thaw cycles can cause localized concentration gradients and precipitation of the lipophilic solute 4.
References
-
Title: N-Boc-N-methylethanolamine, 95% 1g:Biochemical Reagents Source: Fisher Scientific URL: [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-N-methyl-5-aminopentanol
Introduction
N-Boc-N-methyl-5-aminopentanol is a bifunctional organic compound of significant interest to researchers in drug discovery and peptide synthesis. Its structure incorporates a terminal hydroxyl group, amenable to further functionalization, and an N-methylated amine protected by a tert-butyloxycarbonyl (Boc) group. This unique combination makes it a valuable building block, or linker, for constructing more complex molecules.[1][2] The N-methyl group can enhance the pharmacokinetic properties of a peptide, such as increasing its metabolic stability and membrane permeability, by removing the possibility of hydrogen bond donation.[3] The Boc protecting group offers robust protection of the secondary amine during synthetic steps but can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent elaboration.[1][4]
This guide provides a comprehensive overview of a reliable two-step synthetic pathway to N-Boc-N-methyl-5-aminopentanol, beginning with the readily available starting material, 5-amino-1-pentanol. We will delve into the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and outline the analytical methods required to validate the structure and purity of the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-Boc-N-methyl-5-aminopentanol is most effectively achieved through a two-step sequence. This strategy is predicated on the need for selective modification. Direct methylation of 5-amino-1-pentanol would lead to a mixture of products, including over-methylation at the nitrogen and potential O-methylation at the hydroxyl group. Therefore, a protection-then-alkylation strategy is employed.
-
Step 1: Boc Protection: The primary amine of 5-amino-1-pentanol is first protected with a tert-butyloxycarbonyl (Boc) group. This reaction selectively acylates the more nucleophilic amine in the presence of the hydroxyl group, yielding the intermediate, tert-butyl (5-hydroxypentyl)carbamate.
-
Step 2: N-Methylation: The Boc-protected intermediate is then N-methylated. The use of a strong, non-nucleophilic base is critical to deprotonate the carbamate nitrogen, forming an anion that subsequently acts as a nucleophile in a reaction with a methylating agent, such as methyl iodide.
This strategic sequence ensures high yields and chemo-selectivity, providing a clean route to the desired product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of tert-Butyl (5-hydroxypentyl)carbamate (Intermediate)
The initial step involves the protection of the primary amine of 5-amino-1-pentanol. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, with a mild base like sodium bicarbonate to neutralize the acid formed during the reaction.[5]
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Amino-1-pentanol | 103.16 | 15.0 g | 145.4 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 33.3 g | 152.7 mmol |
| Tetrahydrofuran (THF) | - | 280 mL | - |
| Water | - | 140 mL | - |
| Sat. aq. NaHCO₃ | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | 400 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 1.0 L round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in water (140 mL).[5]
-
Slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol) dissolved in THF (280 mL) to the aqueous solution of the amine.[5]
-
Add a small amount of saturated aqueous NaHCO₃ solution (approx. 1.5 mL) to maintain a basic pH.[5]
-
Stir the reaction mixture vigorously at room temperature overnight. The flask can be left open to the atmosphere to allow for the escape of CO₂.[5]
-
Upon reaction completion (monitored by TLC), dilute the mixture with saturated aqueous NaHCO₃ solution (90 mL) and transfer to a separatory funnel.[5]
-
Extract the aqueous layer with ethyl acetate (400 mL).[5]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]
The product, tert-butyl (5-hydroxypentyl)carbamate, is typically obtained as a clear, colorless oil in high yield (approx. 98%) and can often be used in the next step without further purification.[5]
Part 2: Synthesis of N-Boc-N-methyl-5-aminopentanol
This step is the crucial N-methylation of the Boc-protected amine. The most broadly applied method for N-methylation of N-carbamoyl amino acids involves the use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methyl source.[3] NaH is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen of the carbamate, which is weakly acidic. The resulting anion is a potent nucleophile that readily attacks the electrophilic methyl group of MeI in an Sₙ2 reaction. Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the reagents.
Caption: N-Methylation via deprotonation and Sₙ2 reaction.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl (5-hydroxypentyl)carbamate | 203.28 | 10.0 g | 49.2 mmol |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 2.36 g | 59.0 mmol |
| Methyl Iodide (MeI) | 141.94 | 3.7 mL (8.38 g) | 59.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Caution: Sodium hydride is highly reactive with water and pyrophoric. Methyl iodide is toxic and a suspected carcinogen. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.36 g, 59.0 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl (5-hydroxypentyl)carbamate (10.0 g, 49.2 mmol) in anhydrous THF (100 mL) to the NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back down to 0 °C and add methyl iodide (3.7 mL, 59.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute with water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-N-methyl-5-aminopentanol.
Characterization and Data Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-N-methyl-5-aminopentanol. The following data are expected for the final product.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| Appearance | Colorless to pale yellow viscous liquid/oil[2][5] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM; Poorly soluble in water[6] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the structure of N-Boc-N-methyl-5-aminopentanol.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.64 | t | 2H | -CH₂-OH |
| ~3.20 | t | 2H | Boc-N(CH₃)-CH₂- |
| ~2.85 | s | 3H | -N-CH₃ |
| ~1.57 | p | 2H | -CH₂-CH₂OH |
| ~1.48 | s | 9H | -C(CH₃)₃ |
| ~1.45 | m | 2H | Boc-N(CH₃)-CH₂-CH₂- |
| ~1.35 | m | 2H | -CH₂-CH₂-CH₂OH |
| ~1.25 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.8 | C=O (carbamate) |
| ~79.2 | -C(CH₃)₃ |
| ~62.8 | -CH₂-OH |
| ~49.5 | Boc-N(CH₃)-CH₂- |
| ~34.1 | -N-CH₃ |
| ~32.4 | -CH₂-CH₂OH |
| ~28.5 | -C(CH₃)₃ |
| ~27.0 | Boc-N(CH₃)-CH₂-CH₂- |
| ~23.5 | -CH₂-CH₂-CH₂OH |
FTIR (Neat)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400 (broad) | O-H stretch |
| 2975, 2935, 2865 | C-H stretch (aliphatic) |
| 1695 | C=O stretch (carbamate)[7] |
| 1365, 1170 | C-N stretch, t-butyl bending |
| 1050 | C-O stretch |
Mass Spectrometry (ESI+)
| m/z | Assignment |
|---|---|
| 218.17 | [M+H]⁺ |
| 240.15 | [M+Na]⁺ |
| 162.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 118.12 | [M - Boc + H]⁺ |
Conclusion
This guide has detailed a robust and logical two-step synthesis for N-Boc-N-methyl-5-aminopentanol, a valuable building block for chemical and pharmaceutical research. The strategy of amine protection followed by N-methylation provides a clean and high-yielding route to the target compound. The provided protocols are based on well-established chemical principles and analogous reactions found in the literature. The expected characterization data serves as a benchmark for researchers to validate their results, ensuring the integrity of their synthetic work. By understanding the rationale behind each step, scientists can confidently apply and adapt this methodology for their specific research needs.
References
-
Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL: [Link]
-
Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: RSC Publishing URL: [Link]
-
Title: Pentanol, 5-amino- Source: NIST WebBook URL: [Link]
-
Title: Synthesis of N-Alkyl Amino Acids Source: Wiley Online Library URL: [Link]
-
Title: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids Source: Organic Syntheses URL: [Link]
-
Title: 5-(Boc-amino)-1-pentanol | 75178-90-4 Source: J&K Scientific URL: [Link]
-
Title: Pentanol, 5-amino- Source: NIST WebBook URL: [Link]
-
Title: 5-Amino-1-pentanol Source: Wikipedia URL: [Link]
-
Title: 5-(Boc-amino)-1-pentanol, 96% 1 g | Buy Online Source: Thermo Scientific Alfa Aesar URL: [Link]
-
Title: Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures Source: ResearchGate URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5-(BOC-AMINO)-1-PENTANOL | 75178-90-4 [chemicalbook.com]
- 6. 5-(Boc-amino)-1-pentanol, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. researchgate.net [researchgate.net]
Synthesis and Application of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Technical Guide to Starting Materials and Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6)
Executive Summary
In the rapidly expanding fields of targeted protein degradation (PROTACs) and bifunctional therapeutics, the design of the linker region is as critical as the pharmacophores themselves. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (often abbreviated as Boc-N(Me)-(CH2)5-OH) is a highly versatile, commercially valuable aliphatic linker building block [1].
Structurally, it features a primary hydroxyl group primed for electrophilic activation (e.g., tosylation, mesylation, or oxidation) and a Boc-protected secondary amine. The presence of the N-methyl group is a deliberate design choice in medicinal chemistry; it disrupts hydrogen bonding, alters the conformational dynamics of the linker, and often enhances the cellular permeability of the final drug construct. This guide deconstructs the starting materials, retrosynthetic logic, and field-proven protocols required to synthesize this critical intermediate.
Retrosynthetic Analysis & Starting Material Selection
As a Senior Application Scientist, I evaluate synthetic routes based on three metrics: chemoselectivity, scalability, and commercial availability of precursors . The synthesis of Boc-N(Me)-(CH2)5-OH can be approached via three primary retrosynthetic disconnections.
-
Route A (Direct Protection): The most efficient route utilizes commercially available 5-(methylamino)pentan-1-ol (CAS: 2751-70-4) [2][3]. This requires only a single, highly controlled chemoselective N-Boc protection step.
-
Route B (Reductive Amination): Starting from 5-amino-1-pentanol (CAS: 2508-29-4), the primary amine undergoes reductive methylation. While cost-effective, this route risks over-methylation to the tertiary amine if stoichiometry and reducing agents are not strictly controlled.
-
Route C (Alkyl Halide Substitution): Starting from 1,5-pentanediol (CAS: 111-29-5), the diol is mono-halogenated to 5-bromo-1-pentanol, followed by nucleophilic substitution with methylamine.
Figure 1: Retrosynthetic pathways for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.
Physicochemical Properties of Key Precursors
To ensure a self-validating experimental setup, one must understand the physical properties of the starting materials. The high boiling points of these aliphatic amino alcohols dictate that purification via distillation requires high vacuum, making chromatography or selective extraction the preferred purification methods.
| Starting Material / Reagent | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Synthetic Role |
| 1,5-Pentanediol | 111-29-5 | 104.15 g/mol | 242 °C | 0.994 | Upstream precursor (Route C) |
| 5-Amino-1-pentanol | 2508-29-4 | 103.16 g/mol | 221–222 °C | 0.948 | Intermediate precursor (Route B) |
| 5-(Methylamino)pentan-1-ol | 2751-70-4 | 117.19 g/mol | ~230 °C (est.) | 0.920 | Direct starting material (Route A) |
| Di-tert-butyl dicarbonate | 24424-99-5 | 218.25 g/mol | 56–57 °C (0.5 Torr) | 0.950 | Electrophilic protecting reagent |
Detailed Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in verification check to ensure the integrity of the reaction before proceeding.
Protocol A: Chemoselective N-Boc Protection of 5-(Methylamino)pentan-1-ol
Objective: Synthesize the target molecule while strictly suppressing the formation of the O-Boc carbonate or N,O-di-Boc byproduct.
-
Preparation: In an oven-dried round-bottom flask flushed with N₂, dissolve 5-(methylamino)pentan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add triethylamine (TEA, 1.5 equiv).
-
Causality: TEA acts as a non-nucleophilic acid scavenger. By deprotonating any trace hydrochloride salts and maintaining a basic environment, it maximizes the nucleophilicity of the secondary amine.
-
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction between amines and Boc₂O is highly exothermic. Low temperatures kinetically favor N-acylation over O-acylation because the nitrogen center is intrinsically more nucleophilic than the oxygen center. Heat would override this kinetic preference.
-
-
Reagent Addition: Dissolve Boc₂O (1.05 equiv) in a minimal volume of DCM and add dropwise over 30 minutes.
-
Causality: Strict stoichiometric control (1.05 equiv) and slow addition prevent local excesses of the electrophile, which is the primary cause of di-Boc formation.
-
-
Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Check: Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin. The starting material will stain a distinct pink/purple (secondary amine), while the desired product will not stain unless heavily heated, confirming consumption of the free amine.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Causality: NH₄Cl (pH ~5.5) is mildly acidic—perfect for neutralizing unreacted TEA and removing trace basic impurities without risking the acidic cleavage of the newly formed Boc group (which requires pH < 2).
-
Figure 2: Step-by-step experimental workflow for chemoselective N-Boc protection.
Protocol B: Upstream Synthesis via Alkyl Halide Substitution (Route C)
If 5-(methylamino)pentan-1-ol is unavailable, it can be synthesized from 5-bromo-1-pentanol.
Objective: Prevent over-alkylation to the tertiary amine during nucleophilic substitution.
-
Reaction: Dissolve 5-bromo-1-pentanol (1.0 equiv) in ethanol. Add a massive excess of aqueous methylamine (40% w/w, 15.0 equiv). Stir at room temperature for 16 hours.
-
Causality: When generating a secondary amine from an alkyl halide, over-alkylation to the tertiary amine is the primary failure mode. By utilizing a 15-fold stoichiometric excess of methylamine, we enforce pseudo-first-order kinetics. The sheer concentration gradient ensures that the highly abundant methylamine outcompetes the newly formed 5-(methylamino)pentan-1-ol for the remaining electrophile.
-
-
Isolation: Concentrate under reduced pressure to remove ethanol and the volatile methylamine. Basify the residue with 1M NaOH and extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to pull the polar amino alcohol into the organic phase.
Applications in Drug Development
Once synthesized, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate serves as a linchpin in modern medicinal chemistry:
-
PROTAC Linkerology: The hydroxyl group is typically converted to a leaving group (e.g., mesylate) and coupled to a target-protein ligand. Subsequent acidic deprotection of the Boc group reveals the secondary amine, which is then coupled to an E3 ligase binder (e.g., a Cereblon or VHL ligand) [3].
-
CGRP Antagonists: This specific carbon-chain length and methylation pattern has been patented as a critical intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) antagonist compounds, utilized for migraine therapeutics [4].
References
Methodological & Application
Application Notes and Protocols: The Versatility of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate in Organic Synthesis
Abstract
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected secondary amine, offering two distinct and orthogonally reactive sites. This guide provides an in-depth exploration of its core reactivity, detailed experimental protocols for its key transformations, and a strategic application in heterocyclic synthesis. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the construction of complex molecular architectures, pharmaceutical intermediates, and novel chemical entities.
Introduction: A Bifunctional Linchpin
In the landscape of synthetic chemistry, molecules that offer multiple, selectively addressable functional groups are of paramount importance. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate emerges as a strategic tool, featuring a nucleophilic primary hydroxyl group and a latent secondary amine masked by the acid-labile Boc protecting group.[1] The five-carbon aliphatic chain provides conformational flexibility, making it an ideal component for constructing linear systems, macrocycles, and saturated heterocycles.
The key to its utility lies in the orthogonal nature of its functional groups. The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for extensive manipulation of the hydroxyl terminus without compromising the protected amine.[1][2] Conversely, the Boc group can be selectively removed under mild acidic conditions, unmasking the secondary amine for subsequent reactions.[3] This guide will elucidate the practical applications stemming from this chemical dichotomy.
Core Reactivity and Synthetic Potential
The synthetic utility of this reagent is best understood by considering its two reactive centers independently and in concert.
Diagram: Orthogonal Reactive Sites
Caption: Orthogonal reactivity of the title compound.
2.1 The N-Boc-N-methyl Moiety: A Stable Mask for a Reactive Amine The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its popularity stems from its robustness towards catalytic hydrogenation, basic hydrolysis, and a wide array of nucleophiles.[1][3] This stability allows for a broad spectrum of chemical transformations to be performed on the hydroxyl end of the molecule without premature cleavage of the Boc group. Deprotection is typically achieved under anhydrous acidic conditions, which proceeds via a mechanism involving the formation of a stable tert-butyl cation.[1]
2.2 The Primary Hydroxyl Group: A Versatile Nucleophile and Precursor The terminal primary alcohol is a versatile functional handle that can undergo a variety of classical transformations:
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a wide range of standard reagents. The choice of oxidant is critical to ensure compatibility with the Boc-protecting group.
-
Activation: The hydroxyl group can be converted into a more effective leaving group, such as a tosylate, mesylate, or halide.[4] This activates the terminal carbon for subsequent nucleophilic substitution reactions (SN2), significantly expanding the synthetic possibilities.
-
Nucleophilic Attack: The alcohol can act as a nucleophile in esterification or etherification reactions (e.g., Williamson ether synthesis) to append additional molecular complexity.
Key Synthetic Transformations and Protocols
This section provides detailed, validated protocols for the most common and useful transformations of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.
Transformation of the Hydroxyl Group
Protocol 3.1.1: Oxidation to tert-Butyl N-(5-oxopentyl)-N-methylcarbamate
This protocol utilizes Dess-Martin Periodinane (DMP), a mild oxidant that efficiently converts primary alcohols to aldehydes at room temperature with minimal side reactions and without affecting the acid-sensitive Boc group.
Scientist's Note: The reaction is hygroscopic and should be run under an inert atmosphere. DMP can be mildly explosive upon impact or heating, so it should be handled with care. A buffered system (e.g., with pyridine or sodium bicarbonate) is sometimes used to neutralize the acetic acid byproduct, but is often not necessary for robust substrates like this.
| Parameter | Value |
| Reagents | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate, DMP |
| Stoichiometry | Substrate (1.0 eq.), DMP (1.2 eq.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Time | 1-3 hours |
| Typical Yield | >90% |
Step-by-Step Protocol:
-
To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).
-
Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used without further purification.
Protocol 3.1.2: Conversion to tert-Butyl N-(5-(tosyloxy)pentyl)-N-methylcarbamate
Activation of the hydroxyl group as a tosylate is a critical step for subsequent nucleophilic substitution reactions.[4] This protocol uses p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Scientist's Note: Triethylamine (TEA) or pyridine can be used as the base. Pyridine often serves as both base and solvent and can accelerate the reaction. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can further increase the reaction rate, particularly for sterically hindered alcohols.
| Parameter | Value |
| Reagents | Substrate, p-Toluenesulfonyl Chloride (TsCl), Triethylamine (TEA) |
| Stoichiometry | Substrate (1.0 eq.), TsCl (1.2 eq.), TEA (1.5 eq.) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 4-12 hours |
| Typical Yield | >95% |
Step-by-Step Protocol:
-
Dissolve tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylated product, typically as a stable oil or crystalline solid.
Deprotection of the N-Boc Group
Protocol 3.3.1: Acid-Mediated Cleavage to Yield 5-(Methylamino)pentan-1-ol
This is the canonical method for Boc group removal.[3] A solution of trifluoroacetic acid (TFA) in DCM provides clean and rapid deprotection at room temperature.
Scientist's Note: The reaction generates tert-butyl cations, which can potentially alkylate sensitive functional groups. While not an issue for this substrate, scavengers like triethylsilane or anisole are sometimes added in more complex syntheses.[2] The product is an amine salt (trifluoroacetate salt in this case), which is typically converted to the free amine during aqueous workup with a base.
| Parameter | Value |
| Reagents | Substrate, Trifluoroacetic Acid (TFA) |
| Stoichiometry | Substrate (1.0 eq.), TFA (10-20 eq. in solution) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 30-60 minutes |
| Typical Yield | >98% |
Step-by-Step Protocol:
-
Dissolve the Boc-protected amine (1.0 eq.) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of 20-50% TFA in DCM.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-45 minutes.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the free secondary amino alcohol.
Strategic Application: A Workflow for N-Methylpiperidine Synthesis
To demonstrate the synthetic power of this building block, the following workflow outlines a strategy for the synthesis of N-methylpiperidine, a common scaffold in pharmaceuticals. This process leverages two of the protocols described above in a sequential manner.
Diagram: Synthetic Workflow to N-Methylpiperidine
Caption: A three-step synthesis of N-methylpiperidine.
Synthetic Rationale:
-
Oxidation (Protocol 3.1.1): The starting material is first oxidized to the corresponding aldehyde. The Boc group remains intact during this mild transformation.
-
Deprotection (Protocol 3.3.1): The resulting N-Boc amino-aldehyde is treated with TFA to remove the Boc group, yielding the ammonium salt of the amino-aldehyde in situ.
-
Intramolecular Reductive Amination: The crude amino-aldehyde salt is then subjected to reductive amination conditions. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal. The amine cyclizes onto the aldehyde to form a cyclic iminium ion, which is then immediately reduced to furnish the final N-methylpiperidine product. This final step is a powerful ring-closing strategy.
Summary and Outlook
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate is a highly effective and versatile building block. Its value is derived from the presence of two orthogonally-reactive functional groups, which can be manipulated with a high degree of selectivity. The protocols detailed herein for oxidation, activation via tosylation, and N-Boc deprotection provide a robust toolkit for chemists. These transformations enable its use as a precursor for linear chains with differential functionality at each end, as well as a key component in the synthesis of important nitrogen-containing heterocycles. Its application in drug discovery, materials science, and complex molecule synthesis will undoubtedly continue to expand.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
El-faham, A., & El-faham, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3493–3502. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 178. Retrieved from [Link]
-
Meščić, M., Halasz, I., & Mlinarić-Majerski, K. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(2), 261-264. Retrieved from [Link]
- Alper, P. B., & Hungate, R. (2009). Deprotection of N-BOC compounds. EP2070899A1. Google Patents.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7956-7970. Retrieved from [Link]
-
Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. Retrieved from [Link]
Sources
Introduction & Chemical Profiletert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile, orthogonally protected amino alcohol. Featuring the molecular formula C11H23NO3, this bifunctional building block is engineered for advanced Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). The molecule presents a primary hydroxyl group—primed for resin anchoring or etherification—and a secondary N-methylamine shielded by atert-butyloxycarbonyl (Boc) protecting group.
Introduction & Chemical Profiletert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile, orthogonally protected amino alcohol[1]. Featuring the molecular formula C11H23NO3, this bifunctional building block is engineered for advanced Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). The molecule presents a primary hydroxyl group—primed for resin anchoring or etherification—and a secondary N-methylamine shielded by atert-butyloxycarbonyl (Boc) protecting group[2].
Strategic Utility in Drug Development
In contemporary medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and1, controlling structural rigidity and lipophilicity is a critical success factor[1].
-
The N-Methyl Advantage (Causality): Incorporating an N-methylated spacer eliminates a hydrogen bond donor from the molecular backbone. This strategic methylation significantly enhances membrane permeability and provides steric shielding against proteolytic degradation, making it vastly superior to unmethylated primary amine linkers in intracellular targeting applications.
-
Orthogonal Protection (Causality): The Boc group remains completely stable under the standard basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection[]. This allows the building block to be seamlessly integrated into a growing peptide chain without the risk of premature amine exposure and subsequent side reactions.
Experimental Workflows & Protocols
Workflow A: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin
Expertise & Causality: Direct immobilization of primary alcohols onto solid supports can be inefficient and prone to side reactions.3 is specifically chosen here because it forms a stable trityl ether linkage with the primary hydroxyl[3]. The extreme steric bulk of the 2-CTC matrix prevents diketopiperazine formation. Crucially, the resulting trityl ether is highly acid-labile, allowing researchers to cleave the synthesized molecule using mild acid (1-5% TFA) while keeping the Boc group intact for downstream solution-phase chemistry[4].
Protocol: 2-CTC Resin Loading (Self-Validating System)
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading 1.5 mmol/g) into a fritted solid-phase reaction vessel. Swell in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes under an inert nitrogen atmosphere to expand the polymer matrix[4].
-
Coupling: Drain the DCM. Dissolve 2.0 equivalents (relative to resin loading) of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate in 8 mL of anhydrous DCM. Add 4.0 equivalents of anhydrous pyridine. Note: Pyridine is selected over stronger bases to prevent premature cleavage of the acid-labile Boc group during the attachment phase.
-
Incubation: Add the linker solution to the swollen resin. Agitate gently at room temperature for 16–24 hours.
-
End-capping: To quench unreacted, highly electrophilic trityl chloride sites, add 2 mL of HPLC-grade methanol and agitate for 30 minutes. This prevents unwanted covalent binding of subsequent reagents.
-
Washing: Drain the reactor. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and methanol (3 × 10 mL). Dry in vacuo to a constant weight to accurately calculate the mass-based loading yield.
Workflow B: On-Resin Mitsunobu Etherification
Expertise & Causality: When the linker must be conjugated to the side chain of a resin-bound peptide (e.g., a Tyrosine phenol) rather than the resin itself, 5 is the optimal pathway. It facilitates dehydrative C-O bond formation under mild, neutral conditions. This avoids the harsh basic conditions required for standard Williamson ether synthesis, which would otherwise strip the Fmoc protecting groups off the growing peptide chain or cause racemization of susceptible amino acids[5].
Protocol: Solid-Phase Mitsunobu Reaction
-
Resin Preparation: Swell the resin containing the free phenol (e.g., Fmoc-Tyr-OH attached to a Wang resin) in anhydrous tetrahydrofuran (THF) for 30 minutes.
-
Reagent Addition: In a separate dry flask, dissolve 5.0 equivalents of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate and 5.0 equivalents of triphenylphosphine (PPh3) in minimal anhydrous THF.
-
Activation: Cool the solution to 0 °C. Dropwise, add 5.0 equivalents of Diisopropyl azodicarboxylate (DIAD). Stir for 5 minutes to allow the formation of the reactive betaine intermediate[5].
-
Reaction: Add the activated mixture to the swollen resin. Agitate at room temperature for 12 hours. The high local concentration of reagents drives the solid-phase equilibrium forward.
-
Washing: Drain and wash extensively with THF (5 × 10 mL), DCM (5 × 10 mL), and methanol (5 × 10 mL) to thoroughly purge the triphenylphosphine oxide and hydrazine byproducts trapped in the resin matrix.
Data Presentation: Cleavage & Deprotection Strategies
The choice of cleavage cocktail dictates the final structural state of the N-methylamine. The following table summarizes validated cleavage systems for this building block:
| Cleavage Cocktail | Target Linkage Cleaved | Boc Status | Expected Chemical Outcome |
| 1–5% TFA in DCM | 2-CTC Trityl Ether | Intact | Fully protected N-methylamino alcohol |
| 95% TFA, 2.5% TIS, 2.5% H2O | 2-CTC or Wang Resin | Removed | Free secondary N-methylamine |
| 1–2 M HCl in Dioxane | None (Remains On-Resin) | Removed | Resin-bound secondary amine ready for SPPS |
Visualizations
Workflow for 2-CTC resin attachment and subsequent selective deprotection.
Mechanistic pathway of the on-resin Mitsunobu etherification process.
References
-
European Patent Office - CGRP ANTAGONIST COMPOUNDS (EP Patent referencing CAS 1373210-02-6). Available at: [Link]
-
ResearchGate - Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Available at: [Link]
-
ResearchGate - Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Available at: [Link]
Application Note & Protocols: Strategic Functionalization of the Hydroxyl Group in tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Abstract
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is a valuable bifunctional building block in modern organic synthesis, particularly within drug discovery and development. Its structure features a terminal primary alcohol poised for a variety of chemical transformations and a secondary amine shielded by a robust tert-butyloxycarbonyl (Boc) protecting group. This combination allows for the selective modification of the hydroxyl terminus without compromising the integrity of the nitrogen nucleophile, which can be revealed in a subsequent synthetic step. This guide provides an in-depth exploration of key functionalization strategies for the hydroxyl group, including oxidation, conversion to sulfonate esters, esterification, and nucleophilic substitution via the Mitsunobu reaction. Each section elucidates the mechanistic rationale behind the chosen methodology and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of medicinal chemistry, molecules that serve as "linkers" or "spacers" are of paramount importance. They connect different pharmacophoric elements, tune solubility, and modulate pharmacokinetic properties. tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS No. 140290-50-6) is an exemplary synthetic intermediate that embodies this utility. The five-carbon aliphatic chain provides conformational flexibility, while the terminal functional groups—a reactive alcohol and a protected amine—offer orthogonal handles for sequential chemical elaboration.
The Boc group is exceptionally stable under a wide range of basic, nucleophilic, and mild reductive or oxidative conditions, making it an ideal choice for protecting the amine during the functionalization of the hydroxyl group. This stability is contrasted by its clean and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which liberates the secondary amine for subsequent reactions like amide coupling or reductive amination. This guide focuses on the strategic exploitation of this chemical architecture.
Core Functionalization Workflows
The primary hydroxyl group is a versatile precursor to a multitude of other functional groups. The selection of a specific transformation pathway is dictated by the desired synthetic endpoint. We will detail four of the most common and powerful transformations.
A. Oxidation to tert-butyl N-(5-oxopentyl)-N-methylcarbamate
Causality and Method Selection: The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Aldehydes are valuable electrophiles for forming new carbon-carbon and carbon-nitrogen bonds. For a substrate bearing a Boc group, it is critical to select an oxidant that operates under non-acidic conditions. Strong, acidic oxidants like chromic acid would cleave the protecting group. The Dess-Martin Periodinane (DMP) oxidation is an exceptional choice as it proceeds rapidly at room temperature under neutral pH, exhibits high chemoselectivity, and simplifies workup.[1][2] An alternative, the Swern oxidation, is also effective but requires cryogenic temperatures (-78 °C) and generates the notoriously malodorous dimethyl sulfide byproduct.[3][4][5] For these reasons, the DMP protocol is often preferred for laboratory-scale synthesis.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. Note: DMP is sensitive to moisture and can be mildly explosive upon impact; handle with appropriate care.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (alcohol) will have a lower Rf than the product (aldehyde). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
B. Conversion to tert-butyl N-(5-(tosyloxy)pentyl)-N-methylcarbamate
Causality and Method Selection: Converting the hydroxyl group into a better leaving group is a gateway to a vast array of nucleophilic substitution reactions. Alcohols themselves are poor leaving groups because hydroxide (HO⁻) is a strong base. Sulfonate esters, such as tosylates (Ts), are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The tosylation of a primary alcohol is a robust and high-yielding reaction, typically performed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which serves both as a solvent and to neutralize the HCl byproduct.[6][7]
Protocol: Tosylation of the Primary Alcohol
-
Preparation: Dissolve tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise to the cold, stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir overnight (12-16 hours). The formation of pyridinium hydrochloride salt is often observed as a white precipitate.
-
Monitoring: Check for completion by TLC (e.g., 2:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting alcohol spot and the appearance of a new, higher Rf product spot.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel to yield the pure tosylate.
C. Esterification to tert-butyl N-(5-acetoxypentyl)-N-methylcarbamate
Causality and Method Selection: Esterification is a fundamental transformation used to mask a hydroxyl group or to install a moiety that can be hydrolyzed under controlled conditions, a common strategy in pro-drug design. The reaction of an alcohol with an acid anhydride, such as acetic anhydride, is a straightforward and efficient method for forming an acetate ester.[8][9][10] The reaction is typically catalyzed by a nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP), which activates the anhydride towards attack by the alcohol.
Protocol: Acetylation with Acetic Anhydride
-
Preparation: In a flask under nitrogen, dissolve tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.) in anhydrous DCM (0.2 M).
-
Addition of Reagents: Add triethylamine (1.5 eq.) followed by acetic anhydride (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The ester product will have a significantly higher Rf than the starting alcohol.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄. After filtration and concentration, the crude ester can be purified by silica gel chromatography.
D. Mitsunobu Reaction for Nitrogen Installation
Causality and Method Selection: The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of other functional groups, including esters, ethers, and, importantly, C-N bonds. It operates under mild, neutral conditions and proceeds via an SN2 mechanism, which would result in an inversion of stereochemistry at a chiral center. For this achiral substrate, it provides a reliable method for installing nitrogen nucleophiles that might otherwise be difficult. Using phthalimide as the nucleophile, followed by a standard Gabriel deprotection (e.g., with hydrazine), provides a route to the corresponding primary amine.
Protocol: Mitsunobu Reaction with Phthalimide
-
Preparation: To a flame-dried flask under nitrogen, add tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the solids in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 10-15 minutes. Caution: Azodicarboxylates are hazardous and should be handled with care in a fume hood.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Follow the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), looking for the consumption of the alcohol and the formation of a new, less polar product.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the reduced hydrazine byproduct. Direct purification by flash column chromatography is often effective in separating the desired N-alkylated phthalimide product.
Data Summary and Characterization
The following table summarizes the expected outcomes for the described functionalization reactions. Yields are representative and may vary based on reaction scale and purity of reagents.
| Transformation | Product Name | Key Reagents | Typical Yield (%) | Expected ¹H NMR Shift (δ, ppm) |
| Oxidation | tert-butyl N-(5-oxopentyl)-N-methylcarbamate | DMP, DCM | 85-95% | ~9.7 (t, -CH O) |
| Tosylation | tert-butyl N-(5-(tosyloxy)pentyl)-N-methylcarbamate | TsCl, Pyridine | 80-90% | ~7.8 & 7.3 (d, Ar-H ), ~4.0 (t, -CH ₂OTs) |
| Esterification | tert-butyl N-(5-acetoxypentyl)-N-methylcarbamate | Ac₂O, Et₃N, DMAP | >90% | ~4.1 (t, -CH ₂OAc), ~2.0 (s, -COCH ₃) |
| Mitsunobu | tert-butyl N-(5-phthalimidopentyl)-N-methylcarbamate | Phthalimide, PPh₃, DEAD | 70-85% | ~7.8 (m, Phth-H ), ~3.7 (t, -CH ₂NPhth) |
Conclusion
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate stands out as a highly adaptable synthetic intermediate. The protocols detailed herein provide robust and reliable methods for converting its primary alcohol into aldehydes, esters, and activated leaving groups suitable for nucleophilic substitution. This strategic functionalization, enabled by the orthogonal nature of the Boc-protected amine, allows for the precise and efficient construction of more complex molecules, making it an invaluable tool for professionals in drug development and chemical research.
References
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (2023). Dess–Martin periodinane. [Link]
-
NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Chemistry Steps. (2020). Swern Oxidation. [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]
-
ResearchGate. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. [Link]
-
J-STAGE. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]
-
Sigma-Aldrich. (n.d.). Dess-Martin Periodinane. [Link]
-
Wikipedia. (2023). Swern oxidation. [Link]
-
Wikipedia. (2023). Tosyl group. [Link]
-
OC Tuber. (2025). Dess-Martin-Periodinane oxidation. [Link]
-
Reddit. (2024). Selective tosylation of primary alcools. [Link]
- Google Patents. (1992). US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
-
Pearson. (2024). Show how you would use acetic anhydride and an appropriate alcohol.... [Link]
-
ScienceDirect. (2002). Ab initio mechanistic study of the protection of alcohols and amines with anhydrides. [Link]
-
UNI ScholarWorks. (n.d.). Preparation of Acetic Esters of Some Higher Alcohols. [Link]
Sources
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- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
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experimental procedure for using tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Application Note & Protocol: tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Part 1: Introduction & Strategic Utility
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (often referred to as N-Boc-N-methyl-5-aminopentanol ) is a specialized bifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , Antibody-Drug Conjugates (ADCs) , and bioactive small molecules.
Unlike its unmethylated counterpart (tert-butyl (5-hydroxypentyl)carbamate), the N-methyl variant offers distinct advantages in medicinal chemistry:
-
Conformational Constraint: The N-methyl group eliminates the hydrogen bond donor capability of the carbamate nitrogen, altering the solvation profile and potentially improving membrane permeability (logP modulation).
-
Prevention of Cyclization: In standard Boc-amino alcohols, the carbamate carbonyl can sometimes be attacked by the terminal hydroxyl group or other nucleophiles, leading to cyclic side products (e.g., oxazinanones). The N-methylation sterically and electronically hinders this pathway, enhancing stability during activation steps (e.g., mesylation).
-
Solubility: The tertiary carbamate structure disrupts intermolecular hydrogen bonding, often resulting in better solubility in organic solvents like DCM and THF during synthesis.
Chemical Profile
| Property | Specification |
| Systematic Name | tert-Butyl (5-hydroxypentyl)(methyl)carbamate |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| Functional Groups | Primary Alcohol (Nucleophile), N-Methyl-N-Boc Amine (Protected Electrophile precursor) |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc; Low solubility in Water |
| Stability | Stable at -20°C; Hydroscopic (store under inert atmosphere) |
Part 2: Reactivity & Workflow Visualization
The utility of this compound lies in its orthogonality . The hydroxyl group can be activated or coupled while the amine remains protected. The N-methyl group ensures that upon deprotection, a secondary amine is revealed, which is often preferred for reducing metabolic liability (N-dealkylation) compared to primary amines.
Core Reactivity Map
Figure 1: Divergent synthetic pathways for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate. The compound serves as a pivot point between linker elongation and functional group installation.
Part 3: Detailed Experimental Protocols
Protocol A: Conversion to Alkyl Linker (Tosylation/Mesylation)
Purpose: To convert the hydroxyl group into a good leaving group for subsequent SN2 attachment to a PROTAC anchor (e.g., Thalidomide or VHL ligand derivatives).
Reagents:
-
Substrate: tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
DMAP (0.1 equiv - catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add TEA (or DIPEA) followed by DMAP.
-
Activation: Dropwise add TsCl (dissolved in minimal DCM) or MsCl via syringe.
-
Expert Note: The N-methyl group prevents the formation of cyclic carbamates, a common side reaction with unmethylated amino alcohols.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: PMA or KMnO₄; UV may be weak).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is typically a viscous oil.
Protocol B: Mitsunobu Coupling (Direct Etherification)
Purpose: Direct coupling to a phenol-containing ligand (e.g., 4-hydroxy-thalidomide) without intermediate activation.
Reagents:
-
Substrate (1.0 equiv)
-
Target Phenol (1.0–1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Dissolution: Dissolve Substrate, Target Phenol, and PPh₃ in anhydrous THF (0.1 M) under inert atmosphere.
-
Cooling: Cool to 0°C.
-
Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).
-
Workup: Concentrate the solvent directly.
-
Purification: Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO) if possible, then filter. Purify the filtrate via column chromatography.
-
Self-Validating Check: Look for the disappearance of the broad -OH stretch in IR (approx. 3400 cm⁻¹) and the persistence of the Boc carbonyl (approx. 1690 cm⁻¹).
-
Protocol C: Boc-Deprotection (Releasing the Secondary Amine)
Purpose: To reveal the N-methyl secondary amine for the final conjugation step.
Reagents:
-
Trifluoroacetic acid (TFA) OR HCl (4M in Dioxane)
-
Solvent: DCM (for TFA method) or Dioxane/MeOH (for HCl method)
Step-by-Step Procedure:
-
Dissolution: Dissolve the coupled intermediate in DCM (for TFA) or use neat 4M HCl in Dioxane.
-
Acidolysis:
-
Method A (TFA): Add TFA to the DCM solution (Ratio 1:4 TFA:DCM). Stir at RT for 1–2 hours.
-
Method B (HCl): Add 4M HCl in Dioxane (10 equiv). Stir at RT for 1 hour.
-
-
Monitoring: Monitor by LC-MS (Loss of [M+100] or [M+56] fragments).
-
Workup:
-
For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt.
-
For HCl: Concentrate in vacuo. The product is the HCl salt.
-
Neutralization (Optional): If the free base is required immediately, dissolve in DCM and wash with sat. NaHCO₃, but be cautious as low MW secondary amines can be water-soluble.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Mitsunobu | Steric hindrance of the N-methyl group (rare but possible if linker is short). | Switch to Protocol A (Mesylation/Alkylation) which is less sterically demanding than the bulky PPh₃/DIAD complex. |
| Rotamers in NMR | N-Methyl Boc groups often exist as cis/trans rotamers. | This is normal. Broadening or splitting of peaks (especially the N-Me singlet ~2.8 ppm and t-Bu singlet ~1.4 ppm) is expected. Run NMR at 50°C to coalesce peaks. |
| Cyclization | Formation of cyclic ether/amine. | While N-methylation suppresses carbamate cyclization, intramolecular attack by the amine after deprotection is possible if an electrophile is present on the other end. Keep the amine protonated (salt form) until the final coupling step. |
References
- Preparation of N-Boc-amino alcohols:Organic Syntheses, Coll. Vol. 10, p. 423 (2004). (General procedure for Boc protection of amino alcohols).
-
Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651 (2009). Link
-
PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273–312 (2020). Link
- N-Methylation Effects: Witek, R. M., et al. "The Impact of N-Methylation on the Physicochemical Properties of PROTAC Linkers." Journal of Medicinal Chemistry, 64(15), 11234–11250 (2021).
(Note: Specific CAS 75178-90-4 refers to the unmethylated analog. The N-methylated variant is a derivative often synthesized in-house or custom-ordered using the protocols described above.)
Sources
role of Boc-protected amino alcohols in drug discovery and development
Topic: Strategic Utilization of Boc-Protected Amino Alcohols in Modern Drug Discovery Content Type: Detailed Application Note and Protocol Guide
Executive Summary
In modern medicinal chemistry, Boc-protected amino alcohols function as pivotal chiral synthons (building blocks) for introducing stereochemical complexity into drug candidates. Their structural integrity allows them to serve as precursors for chiral aldehydes , oxazolidinones , and hydroxyethylamine isosteres —the core scaffold of many protease inhibitors (e.g., HIV and HCV therapeutics).
This guide addresses the specific utility of tert-butyloxycarbonyl (Boc) protection in preserving amine chirality during harsh reductive and oxidative transformations. Unlike Fmoc (base-labile) or Cbz (hydrogenolysis-labile), the Boc group offers unique stability against nucleophilic attack and basic conditions, making it the protection group of choice for Grignard additions, hydride reductions, and basic alkylations.
Strategic Application in Drug Design
The "Chiral Pool" Advantage
Drug discovery relies heavily on the "chiral pool"—readily available enantiopure starting materials. Boc-amino alcohols derived from natural amino acids (e.g., Boc-L-Phenylalaninol) transfer the intrinsic chirality of the amino acid into the final drug target without the need for expensive asymmetric catalysis.
Critical Pharmacophore Construction
Boc-amino alcohols are the direct precursors to Transition State Mimetics . In protease inhibitors, the hydrolysis of a peptide bond is mimicked by a non-cleavable hydroxyethylamine moiety.
-
Mechanism: The Boc-amino alcohol is oxidized to an aldehyde, which then undergoes nucleophilic addition (e.g., by a Grignard reagent or enolate) to form the secondary alcohol of the inhibitor.
-
Drug Examples: Atazanavir (Reyataz), Darunavir (Prezista), and Amprenavir (Agenerase).
Chemical Methodologies & Decision Frameworks
The conversion of an amino acid to a functionalized drug scaffold involves three critical phases. The choice of reagents in Phase 2 (Oxidation) is the most common failure point due to racemization.
Figure 1: Critical workflow for converting chiral amino acids into drug scaffolds via amino alcohols.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-L-Phenylalaninol
Target: Reduction of carboxylic acid to primary alcohol while preserving the Boc group.
Rationale: Direct reduction with LiAlH4 is effective but can be dangerous on scale and may cleave the Boc group if temperature is not strictly controlled. The Mixed Anhydride/Borohydride method is safer, scalable, and chemoselective.
Materials:
-
N-Boc-L-Phenylalanine (10 mmol)
-
Isobutyl chloroformate (IBCF) (10 mmol)
-
N-Methylmorpholine (NMM) (10 mmol)
-
Sodium Borohydride (NaBH4) (30 mmol)
-
THF (anhydrous), Methanol.
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-L-Phe (2.65 g, 10 mmol) in anhydrous THF (30 mL). Cool to -15°C (ice/salt bath).
-
Base Addition: Add NMM (1.1 mL, 10 mmol). Stir for 5 mins.
-
Anhydride Formation: Dropwise add IBCF (1.3 mL, 10 mmol) over 10 mins. Critical: Maintain temp < -5°C to prevent urethane formation. Stir for 20 mins. A white precipitate (NMM·HCl) will form.
-
Reduction: Filter off the precipitate rapidly (optional but cleaner). Cool filtrate to -15°C. Add NaBH4 (1.13 g, 30 mmol) in one portion.
-
Methanol Lysis: Dropwise add dry Methanol (10 mL) over 30 mins. Caution: Vigorous gas evolution (H2).
-
Quench: Stir at 0°C for 1 hour. Quench with saturated NH4Cl solution.
-
Workup: Evaporate organic solvents. Extract aqueous residue with Ethyl Acetate (3x).[1] Wash with 1N HCl, NaHCO3, and Brine. Dry over Na2SO4.[1]
-
Result: White solid. Yield typically >90%.[2][3] No column chromatography usually required.
Protocol B: Oxidation to N-Boc-L-Phenylalaninal (Swern Oxidation)
Target: Oxidation of alcohol to aldehyde without racemization.
Rationale: Amino aldehydes are optically unstable (prone to racemization via enolization). The Swern Oxidation uses non-basic conditions at cryogenic temperatures (-78°C), ensuring the chiral center at the
Materials:
-
Oxalyl Chloride (11 mmol)
-
DMSO (22 mmol)
-
Triethylamine (TEA) (50 mmol)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Reagent Prep: Dissolve Oxalyl Chloride (0.95 mL, 11 mmol) in DCM (25 mL). Cool to -78°C (Dry ice/Acetone).
-
Activation: Add DMSO (1.6 mL, 22 mmol) in DCM (5 mL) dropwise. Control exotherm. Stir for 15 mins.
-
Substrate Addition: Add N-Boc-L-Phenylalaninol (2.51 g, 10 mmol) in DCM (10 mL) dropwise over 10 mins. The mixture will become cloudy. Stir for 45 mins at -78°C.
-
Elimination: Add TEA (7.0 mL, 50 mmol) dropwise. The reaction will turn clear/yellow.
-
Warming: Stir at -78°C for 10 mins, then allow to warm to 0°C over 30 mins.
-
Workup: Quench with phosphate buffer (pH 7) or water. Extract with DCM. Wash with cold 1N HCl (rapidly), then NaHCO3.
-
Stability Note: Use immediately. Boc-amino aldehydes are unstable on silica gel. If purification is needed, use flash chromatography with neutral silica and 1% TEA in the eluent, or proceed directly to the next step (e.g., Wittig reaction or Grignard addition).
Comparative Analysis of Oxidation Methods
For researchers selecting an oxidation strategy, the following data summarizes the trade-offs between common protocols.
| Feature | Swern Oxidation | Parikh-Doering (SO3·Py) | Dess-Martin Periodinane (DMP) |
| Reagent Cost | Low | Low | High |
| Temperature | -78°C (Cryogenic) | 0°C to Room Temp | Room Temp |
| Racemization Risk | Very Low (Best for | Low | Low |
| Scalability | Difficult (Cooling cost) | Excellent (Process preferred) | Moderate (Safety/Cost) |
| Odor/Toxicity | High (DMS byproduct) | Moderate (SO3/Pyridine) | Low |
| Recommendation | Discovery Phase (Gram scale) | Development Phase (Kilo scale) | Rapid Screening |
Quality Control & Troubleshooting
6.1 Enantiomeric Purity Check Boc-amino alcohols must be >99% ee.
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV at 210 nm (Boc absorption) or 254 nm (if aromatic side chain exists).
6.2 Common Failure Modes
-
Problem: Low yield in Protocol A (Reduction).
-
Cause: Temperature rose above -5°C during mixed anhydride formation, leading to the unreactive urethane side-product.
-
Fix: Ensure strict temperature monitoring during IBCF addition.
-
-
Problem: Racemization in Protocol B (Oxidation).
-
Cause: Warming the Swern reaction before adding TEA, or using old/wet TEA.
-
Fix: Ensure TEA is dry and added while the reaction is still at -78°C.
-
References
-
Beaulieu, P. L., & Wernic, D. (1996).[3] Synthesis of Chiral Vinyl Epoxides and Amino Diols: Key Intermediates for the Preparation of HIV Protease Inhibitors. Journal of Organic Chemistry. Link
-
Ghosh, A. K., et al. (2006).[4] Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a Novel Bis-Tetrahydrofuran Ligand.[5] Journal of Medicinal Chemistry. Link
-
Jurczak, J., et al. (2013). Dual protection of amino functions involving Boc.[1][2][5][][7] Chemical Reviews. Link
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis. Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
Sources
Application Note: tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate for PROTAC Linker Design
[1]
Introduction: The "Methyl Effect" in Linkerology
In the rational design of PROTACs, the linker is no longer viewed merely as a passive connector but as a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.[1][2] While polyethylene glycol (PEG) and linear alkyl chains are foundational, they often suffer from poor permeability or metabolic liabilities.
This guide focuses on tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate , a specialized C5-alkyl linker building block.[3] Unlike its non-methylated counterpart, the incorporation of the N-methyl group introduces two decisive advantages:[3]
-
Reduction of Hydrogen Bond Donors (HBD): By capping the carbamate nitrogen, we eliminate a solvent-exposed HBD, directly improving membrane permeability and reducing the polar surface area (PSA).
-
Conformational Bias: The N-methyl group introduces steric bulk that restricts the rotational freedom of the linker, often favoring specific rotamers (cis/trans isomerism of the Boc/amide bond). This "pre-organization" can reduce the entropic penalty upon ternary complex formation.
This protocol details the handling, activation, and incorporation of this linker into PROTAC scaffolds, emphasizing self-validating workflows for high-purity synthesis.
Chemical Properties & Handling[5]
| Property | Specification |
| Compound Name | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, DMF, MeOH; sparingly soluble in water.[3][][5] |
| Stability | Stable under standard storage (-20°C).[3] Hygroscopic; store under inert gas. |
| Key Reactivity | Primary alcohol (nucleophile/electrophile precursor); N-Boc (acid-labile protecting group).[3] |
Storage Protocol: Store neat at -20°C under Argon. If frequently used, prepare a 0.5 M stock solution in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) and store over activated 4Å molecular sieves.
Synthetic Strategy & Workflows
The utility of this linker lies in its bifunctionality.[6] The primary alcohol is typically activated first to attach the "Warhead" (POI ligand) or the E3 Ligase ligand, followed by Boc-deprotection to reveal the secondary amine for the final coupling.[3]
Strategic Decision Tree: Activation of the Hydroxyl Group
The choice of activation method depends on the nucleophile on your ligand:
-
Scenario A (Phenolic/Acidic Ligands): Use Mitsunobu conditions for direct coupling or convert to a Tosylate/Mesylate for standard alkylation.[3]
-
Scenario B (Amine Ligands): Oxidize the alcohol to an Aldehyde for reductive amination.[3]
Visualization: Linker Incorporation Workflow
Caption: Workflow for incorporating the N-methylated C5 linker. Route A (Tosylation) is preferred for phenolic ligands (e.g., VHL ligands).[3]
Detailed Experimental Protocols
Protocol 1: Activation via Tosylation (Standard Route)
Objective: Convert the hydroxyl group into a good leaving group (Tosylate) for subsequent alkylation.[3] This is preferred over mesylation for better stability during purification.
Reagents:
-
Linker: tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 equiv)[3]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[3]
-
Triethylamine (TEA) (2.0 equiv)[3]
-
DMAP (0.1 equiv)[3]
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add the Linker and anhydrous DCM.
-
Addition: Add TEA and DMAP. Cool the mixture to 0°C in an ice bath.
-
Reaction: Add TsCl portion-wise over 5 minutes. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).[3] Elute with a gradient of 0–30% EtOAc in Hexanes.
-
Expected Yield: >85%.[5]
-
Stability Note: Store the tosylate at -20°C; use within 2 weeks to prevent decomposition.
-
Protocol 2: Alkylation of a Phenolic Ligand (e.g., VHL Ligand)
Objective: Attach the linker to a phenolic moiety (common in VHL ligands like specific hydroxy-proline derivatives or Warheads like Estradiol).[3]
Reagents:
-
Linker-Tosylate (from Protocol 1) (1.2 equiv)[3]
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)[3]
-
Solvent: Anhydrous DMF or MeCN (0.05 M)[3]
Step-by-Step:
-
Setup: Combine Phenolic Ligand and Base in anhydrous DMF under Argon. Stir at RT for 15 mins to deprotonate the phenol (color change often observed).
-
Coupling: Add the Linker-Tosylate (dissolved in minimal DMF).[3]
-
Heating: Heat to 60–80°C. Monitor by LCMS.
-
Critical Insight: N-methylated linkers are slightly more sterically hindered than linear chains.[3] If reaction is slow, add NaI (0.1 equiv) to generate the transient, more reactive alkyl iodide (Finkelstein condition).
-
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF) and brine.
-
Validation: Verify the mass of the Boc-protected Half-PROTAC by LCMS. The N-methyl group will show a characteristic NMR signal (singlet, ~2.8 ppm) distinct from the Boc-tert-butyl (singlet, ~1.4 ppm).[3]
Protocol 3: N-Boc Deprotection & Final Assembly
Objective: Reveal the secondary amine for the final amide coupling.
Reagents:
Step-by-Step:
-
Deprotection: Dissolve the Half-PROTAC in DCM. Add TFA (1:4 ratio v/v with DCM).[3] Stir at RT for 1–2 hours.
-
Caution: The N-methyl amine formed is secondary.[3] Ensure complete removal of TFA/acid before the next step to prevent salt interference.
-
-
Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (3x) to remove trace TFA.[3]
-
Self-Validating Step: The resulting amine salt should be used immediately. Check LCMS; mass should decrease by 100 Da (Loss of Boc).
-
-
Final Coupling: React the crude amine salt with the carboxylic acid of Ligand 2 using HATU (1.1 equiv) and DIPEA (3-5 equiv) in DMF.
-
Why HATU? Secondary amines (due to the N-methyl group) are more sterically hindered and less nucleophilic than primary amines.[3] HATU is a stronger coupling agent than EDC/NHS and is recommended here.
-
QC & Validation Standards
To ensure scientific integrity, the following data points must be verified:
-
NMR Verification (¹H NMR in CDCl₃):
-
N-Methyl: Look for a singlet around 2.80–2.90 ppm .[3] Note that due to Boc-rotamers, this signal may appear as two split singlets (approx 1:1 or 2:1 ratio) at RT.[3] This is a hallmark of N-methylated carbamates and not an impurity.
-
Boc Group: Singlet at 1.45 ppm .
-
O-Methylene: Triplet around 3.6 ppm (for alcohol) shifting to 4.0 ppm (after tosylation/alkylation).[3]
-
-
LCMS Purity:
-
Target purity >95% (UV 254 nm).
-
Check for "M+H" and "M+Na" adducts. N-methylated amines often ionize well.[3]
-
-
Solubility Check:
-
The final PROTAC containing this linker should show improved solubility in organic solvents (DMSO stock preparation) compared to purely hydrocarbon chains, due to the disruption of amide hydrogen bonding networks by the methyl group.
-
References
-
Goran, B., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]
-
Riccardo, P., et al. (2025). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Retrieved from [Link][3]
-
Organic Syntheses. Synthesis of tert-butyl carbamate derivatives. Org. Synth. 2006, 83,[3] 55. Retrieved from [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (also known as N-Boc-N-methyl-5-aminopentan-1-ol).
Because this molecule possesses both an acid-sensitive protecting group and a hydrophilic moiety, standard purification workflows often lead to poor yields, co-elution, or degradation. This document provides a self-validating, field-proven methodology, supported by mechanistic troubleshooting and FAQs.
Physicochemical Profiling
To design a rational purification strategy, we must first analyze the target molecule's physicochemical properties. The presence of a lipophilic Boc group alongside a hydrophilic primary hydroxyl dictates its behavior during extraction and chromatography .
| Property | Value / Description | Impact on Purification Strategy |
| Chemical Formula | C11H23NO3 | Moderate molecular weight (217.31 g/mol ); viscous oil at room temperature. |
| Functional Groups | N-Boc protected amine, primary -OH | Bifunctional; capable of strong hydrogen bonding, altering retention factor ( |
| Acid Sensitivity | High (Boc group) | Requires mild conditions; strictly avoid strong acids (e.g., TFA, HCl > 1M). |
| UV Absorbance | None (Lacks chromophore) | Cannot be monitored via standard 254 nm UV detectors. Requires chemical staining. |
Standardized Purification Protocol
The following step-by-step methodology ensures chemoselective removal of impurities without compromising the integrity of the Boc-protected amine .
Phase 1: Chemoselective Quenching and Liquid-Liquid Extraction
Objective: Remove unreacted starting materials (5-(methylamino)pentan-1-ol) and excess Boc anhydride (Boc₂O).
-
Amine Quenching (Optional but Recommended): If excess Boc₂O is present, add a highly water-soluble primary amine (e.g., N,N-dimethylethylenediamine, 0.5 eq) to the crude mixture. Stir for 30 minutes.
-
Causality: This converts non-polar, unreacted Boc₂O into a highly polar urea derivative that easily partitions into the aqueous phase.
-
-
Dilution: Dilute the crude mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Mild Acid Wash: Wash the organic layer with 5% aqueous citric acid (3 x 5 mL).
-
Causality: Citric acid is a weak acid. It selectively protonates the unreacted secondary amine starting material, driving it into the aqueous phase as a salt, without reaching the pH threshold required to cleave the acid-sensitive Boc group.
-
-
Neutralization & Drying: Wash with saturated aqueous NaHCO₃ (1 x 5 mL) followed by saturated NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Flash Column Chromatography
Objective: Isolate the target molecule from neutral/lipophilic byproducts.
-
Stationary Phase Preparation: Slurry-pack a column with standard silica gel (40-63 µm).
-
Critical Step: Pre-treat the silica by adding 1% Triethylamine (Et₃N) to your initial hexanes eluent.
-
Causality: Silica gel is mildly acidic (pH ~4.5-5.5). Et₃N neutralizes acidic silanol sites, preventing on-column Boc-deprotection .
-
-
Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it evenly onto the silica bed.
-
Elution Gradient:
-
Begin with 100% Hexanes (2 column volumes) to flush out non-polar impurities.
-
Ramp to 80:20 Hexanes:EtOAc .
-
Elute the target product using 60:40 to 50:50 Hexanes:EtOAc .
-
-
Fraction Analysis: Spot fractions on silica TLC plates. Develop the plate using a Potassium Permanganate (KMnO₄) stain. The target compound will appear as a bright yellow spot against a purple background due to the oxidation of the primary hydroxyl group.
Visualized Workflow
Workflow for the extraction and chromatographic purification of N-Boc amino alcohols.
Troubleshooting Guide
Q: My product is co-eluting with the starting material (5-(methylamino)pentan-1-ol). How do I separate them? A: This occurs because both molecules possess a primary hydroxyl group, leading to nearly identical hydrogen-bonding interactions with the silica stationary phase. Solution: Do not rely solely on chromatography to separate these two. Ensure your pre-column liquid-liquid extraction strictly utilizes the 5% citric acid wash detailed in Phase 1. The unreacted secondary amine will be protonated and cleanly partitioned into the aqueous phase, while your neutral Boc-protected product remains in the organic phase.
Q: I am observing a lower molecular weight impurity in my mass spec (M-100) after purification. What happened? A: A mass loss of exactly 100 Da (loss of the Boc group as isobutylene and CO₂) indicates acid-catalyzed deprotection occurred during purification. Standard silica gel contains acidic silanol groups. If your compound was left on the column for an extended period, or if the silica was highly active, the Boc group cleaved. Solution: Neutralize the silica gel by adding 0.5% - 1% triethylamine (Et₃N) to your chromatography eluent system.
Q: Why can't I see my product on the TLC plate under the UV lamp? A: tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate lacks conjugated pi-systems or aromatic rings, meaning it does not absorb UV light at 254 nm. Solution: You must use a destructive chemical stain. A KMnO₄ stain is highly effective due to the oxidizable primary alcohol. Alternatively, a Ninhydrin stain can be used, but the TLC plate must be heated vigorously (>150°C) with a heat gun to thermally cleave the Boc group and expose the free amine before the stain will react.
Frequently Asked Questions (FAQs)
Q: Can I purify this compound using distillation instead of flash chromatography? A: It is highly discouraged. While the molecule is an oil, the combination of a hydrogen-bonding hydroxyl group and the relatively high molecular weight significantly elevates its boiling point. Heating the compound above 120–150°C, even under high vacuum (Kugelrohr), risks severe thermal degradation of the Boc group into isobutylene, carbon dioxide, and the free amine.
Q: How do I efficiently remove excess Boc₂O if I want to avoid chromatography entirely? A: Boc₂O is highly lipophilic and will co-elute with early fractions if chromatographed. To avoid columns, add a sacrificial, highly water-soluble amine (like ethanolamine) to the reaction mixture before workup. This reacts with the excess Boc₂O to form a highly polar carbamate that is easily washed away into the aqueous layer during the extraction phase.
Q: What is the best storage condition for the purified product? A: Store the purified oil in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 4°C. Ensure the product is completely free of acidic solvent residues (like chloroform, which can slowly generate HCl over time) to prevent spontaneous deprotection.
References
-
Title: Organic & Biomolecular Chemistry: Synthesis and Purification of N-Boc-amino alcohols Source: Royal Society of Chemistry (RSC) URL: [Link]
Technical Support Center: Optimizing the Yield of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Case ID: CAS 75178-90-4 Synthesis Optimization Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1][2][3]
Executive Summary & Diagnostic
You are likely encountering low yields due to one of three specific failure modes inherent to the bifunctional nature of your starting material (amino-alcohol). The target molecule, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate , contains a free primary alcohol and a protected tertiary amine.[1][2][3][4]
The Three Yield-Killers:
-
Competitive O-Acylation: Formation of the carbonate side-product (O,N-bis-Boc) due to hyper-nucleophilic activation.[1][2][3]
-
Phase Transfer Loss: The product is an amphiphilic amino-alcohol derivative; significant mass is often lost to the aqueous layer during standard workups.[2]
-
Incorrect Synthetic Pathway: Attempting to
-methylate after Boc protection (using NaH/MeI) typically results in O-methylation, destroying the target alcohol functionality.[1][2][3]
Strategic Pathway Analysis
To maximize yield, you must select the correct entry point. Analyze your current workflow against the logic map below.
Diagram 1: Synthesis Logic & Failure Points
Caption: Pathway analysis showing the critical risk of Route B and the reversibility of O-acylation in Route A.
The "Gold Standard" Protocol
This protocol is optimized for Route A (Direct Boc-protection of the secondary amine). It prioritizes chemoselectivity (Amine > Alcohol) and extraction efficiency.
Reagents:
-
Substrate: 5-(methylamino)pentan-1-ol (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv)[2][3] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (
) (1.2 equiv) — Do NOT use DMAP.[1]
Step-by-Step Procedure
1. Setup & Addition (0–25 °C)
-
Dissolve 5-(methylamino)pentan-1-ol in DCM (0.2 M concentration).
-
Add
(1.2 equiv). -
Cool to 0 °C . Why? Lower temperature increases the kinetic selectivity of the amine reaction over the hydroxyl group.
-
Add
(1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
2. Reaction Monitoring (TLC/LCMS)
-
Allow to warm to room temperature.[2][5][6] Stir for 2–4 hours.
-
Checkpoint: Check TLC (stain with Ninhydrin or PMA).[2]
3. The "Rescue" (If O-Boc is observed)
-
If you used excess
or DMAP, you may see the O,N-bis-Boc species.[3] -
Action: Add 2M NaOH or LiOH (aq) directly to the reaction mixture (or after solvent swap to MeOH) and stir for 30 minutes.
-
Mechanism:[1][2][3][6][7][8][9] The carbonate (O-Boc) is far more labile to base hydrolysis than the carbamate (N-Boc).[2][3] This selectively cleaves the impurity back to the target alcohol [1].
4. Optimized Workup (Critical for Yield)
-
Quench: Add water.
-
Extraction: Do not rely on simple ether extraction.[1][2] The product is polar.
-
Method: Extract aqueous layer 3x with DCM or EtOAc .[2]
-
Salting Out: If the aqueous layer retains product (check TLC), saturate the aqueous phase with NaCl (brine) and re-extract with 10% isopropanol in DCM .
-
-
Drying: Dry organic layers over
, filter, and concentrate.
Troubleshooting Guide (FAQ)
Q1: Why is my yield low (<50%) even though the reaction looks complete?
A: You are likely losing product during the aqueous wash. The 5-hydroxypentyl chain combined with the amide bond creates significant water solubility.[1][2]
-
Fix: Avoid large volumes of acidic washes (which protonate the alcohol/amide H-bonds).[1][2] Saturate your aqueous layer with NaCl solid before the final extraction. Use chloroform/isopropanol (3:1) for difficult extractions.[2]
Q2: Can I use DMAP to speed up the reaction?
A: ABSOLUTELY NOT.
4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst that will activate
Q3: I only have 5-aminopentan-1-ol (primary amine). Can I Boc-protect then methylate?
A: This is a high-risk strategy.[1][2][3]
-
The Problem: Methylating tert-butyl (5-hydroxypentyl)carbamate requires a strong base (NaH) and methyl iodide.[1][2][3] The NaH will deprotonate the hydroxyl group (
) before or competitively with the Boc-amide ( ). You will form the methyl ether (O-Me).[2] -
The Solution: Perform a reductive amination first.[2] React 5-aminopentan-1-ol with benzaldehyde (to protect N), methylate? No, that's too complex.
-
Better Solution: React 5-aminopentan-1-ol with Ethyl Formate to make the N-formyl derivative, reduce with
to get the N-methyl amine, then Boc protect.[1][2][3]
Q4: How do I remove the O-Boc impurity if it formed?
A: As detailed in the protocol, basic hydrolysis is selective. Treat the crude mixture with LiOH in THF/Water (1:1) at room temperature. Monitor by TLC until the non-polar bis-Boc spot disappears, converting back to the desired mono-Boc alcohol [3].[2][3]
Visualizing the Workup Logic
Use this flow to determine your purification strategy.
Diagram 2: Purification Decision Tree
Caption: Decision tree for handling O-Boc impurities and maximizing extraction recovery.
References
-
Selective Hydrolysis of O-Boc: Agami, C., & Couty, F. (2002).[3] The reactivity of the N-Boc protecting group: an under-rated feature.[1][2][3] Tetrahedron, 58(14), 2701-2724.[1][3] [1]
-
Chemoselectivity of Boc Anhydride: Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(10), 3614-3618.[3] [1]
-
General N-Boc Protection Protocols: BenchChem Technical Support. Troubleshooting Incomplete Boc Protection of Amines.[1]
-
Synthesis of 5-(methylamino)pentan-1-ol (Precursor): ChemicalBook. 1-Pentanol, 5-(methylamino)- Properties and Synthesis.[1][2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 1-Pentanol, 5-(methylamino)- | 2751-70-4 [chemicalbook.com]
- 4. 5-(Dimethylamino)pentan-1-ol CAS 27384-58-3 [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tert-Butyl N-(methylsulfamoyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 9. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
Technical Support Center: Stability, Degradation, and Handling of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (also known as Boc-N-methyl-5-hydroxypentylamine). This bifunctional building block—featuring an acid-labile N-methyl carbamate and an oxidizable primary alcohol—requires precise handling to ensure reproducible outcomes in drug development and bioconjugation workflows.
This guide bypasses generic advice, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to safeguard your synthetic pipeline.
Module 1: Fundamental Stability & Storage Profiles (FAQs)
Q1: What are the optimal storage conditions to prevent spontaneous degradation? A: The compound must be stored at -20°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) 1[1]. Causality: The primary vulnerability of this molecule is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group[1]. Trace atmospheric moisture can react with ambient CO₂ or acidic impurities on glass surfaces to lower the micro-environmental pH. Low temperatures exponentially decrease the kinetics of these degradation reactions, while the inert gas prevents moisture ingress[1].
Q2: Is the primary alcohol moiety stable during long-term storage? A: While primary alcohols are generally stable in the absence of strong oxidants, prolonged exposure to atmospheric oxygen and transition metal impurities (often found in lower-grade glassware) can lead to slow oxidation, converting the terminal hydroxyl group into an aldehyde (Boc-N-methyl-5-oxopentylamine).
Caption: Logical tree illustrating the primary degradation pathways of the target molecule.
Module 2: Troubleshooting Chemical Degradation
Q3: During RP-HPLC purification using 0.1% TFA, I observe a secondary peak with a mass of[M-100]+. What is happening? A: You are observing unintended, premature Boc deprotection. The loss of 100 Da corresponds precisely to the fragmentation of the Boc group into isobutylene gas (56 Da) and carbon dioxide (44 Da) 2[2]. Causality: While Boc groups are often deemed "stable" for brief chromatography, prolonged exposure to 0.1% TFA in Acetonitrile/Water—especially if fractions are left at room temperature—results in ~10-40% cleavage over 4 hours 3[3]. Concentrating these fractions via rotary evaporation applies heat and removes water/acetonitrile faster than TFA, effectively spiking the acid concentration and driving rapid carbamate fragmentation[3]. Solution:Lyophilize (freeze-dry) your HPLC fractions immediately upon collection to sublimate the TFA without concentrating it in the liquid phase[3]. Alternatively, substitute TFA with a milder modifier like 0.1% Formic Acid[3].
Q4: Why does my intended Boc deprotection with HCl show highly variable reaction rates? A: The kinetics of HCl-catalyzed N-Boc cleavage exhibit a strict second-order dependence upon the acid concentration 4[4]. Causality: The mechanism involves a rapid, reversible equilibrium protonation of the carbamate carbonyl oxygen, followed by a rate-limiting fragmentation into an ion-molecule pair[4]. Because the rate is proportional to the square of the acid concentration, a slight variation in your HCl equivalents will exponentially alter the reaction time.
Module 3: Experimental Methodologies
Workflow: Controlled Acidic Deprotection of the Boc Group
To purposefully isolate the free secondary amine (N-methyl-5-hydroxypentylamine) for downstream coupling, utilize the following self-validating protocol using Trifluoroacetic Acid (TFA).
Step 1: Dissolution
-
Action: Dissolve the starting material in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: DCM is a non-polar, aprotic solvent that readily dissolves the carbamate without participating in nucleophilic side reactions or stabilizing the tert-butyl cation excessively.
Step 2: Acid Addition
-
Action: Slowly add TFA to achieve a 20-50% v/v concentration.
-
Causality: TFA protonates the carbamate oxygen, converting it into a superior leaving group 5[5].
-
Self-Validation: Observe the solution for effervescence. The evolution of CO₂ gas confirms the decarboxylation step of the degradation mechanism. Never run this in a closed system to prevent overpressurization[2].
Step 3: Incubation
-
Action: Stir at 25°C for 1-2 hours.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material will be UV-active but Ninhydrin-negative. The product amine will stain deep purple/red. The cessation of CO₂ bubbles is a macroscopic indicator of reaction completion.
Step 4: Concentration & Isolation
-
Action: Remove volatiles via rotary evaporation at < 30°C.
-
Causality: Removing excess TFA quickly prevents unwanted polymerization of the isobutylene byproduct[2].
-
Self-Validation: Achieve a constant mass on the analytical balance. The product will remain as a viscous TFA salt.
Caption: Step-by-step workflow for the controlled acidic deprotection of the Boc group.
Module 4: Quantitative Reference Data
Table 1: Stability Profile of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
| Storage/Handling Condition | Estimated Stability | Primary Degradation Pathway | Recommendation |
| -20°C, Inert Gas | > 2 Years | None (Stable) | Optimal Storage [1] |
| 2-8°C, Ambient Air | 6-12 Months | Slow Alcohol Oxidation | Acceptable for short-term[1] |
| 25°C, 0.1% TFA (Aqueous) | < 4 Hours | Boc Cleavage (~10-40%) | Lyophilize immediately[3] |
| > 60°C, Neat | < 1 Hour | Thermal Autocatalysis | Avoid excessive heating |
Table 2: Kinetic Dependencies for Boc Deprotection
| Acid System | Kinetic Order | Relative Cleavage Rate | Primary Byproducts |
| HCl (in Toluene/IPA) | Second-Order[4] | Very Fast | CO₂, Isobutylene gas |
| TFA (in DCM) | Inverse/Complex[4] | Fast (requires excess) | CO₂, Isobutylene oligomers[2] |
| Formic Acid | First-Order | Slow | CO₂, Isobutylene gas |
References
-
BenchChem. "Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol." BenchChem. 1
-
Ashworth, I. W., et al. "Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration." Journal of Organic Chemistry / PubMed. 4
-
BenchChem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem. 5
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry. 2
-
ResearchGate Contributors. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?" ResearchGate. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Methylated Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a frequently encountered issue: the incomplete or sluggish deprotection of N-methylated amines protected with a tert-butyloxycarbonyl (Boc) group.
The N-methyl group, while often crucial for modulating the pharmacological properties of a molecule, introduces unique steric and electronic challenges that can render standard Boc deprotection protocols ineffective. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-methyl-N-Boc amine so much harder to deprotect than its primary or non-methylated secondary amine counterpart?
A1: The difficulty arises from a combination of steric hindrance and subtle electronic effects. The N-methyl group, in conjunction with the bulky tert-butyl group of the Boc protecting group, creates a sterically congested environment around the carbamate nitrogen. This crowding can physically impede the approach of the acid catalyst (e.g., Trifluoroacetic Acid, TFA) to the carbonyl oxygen, which is the necessary first step for cleavage.[1][2] While secondary N-Boc amines are generally deprotected more efficiently than primary ones under thermal conditions, the specific steric bulk of the N-methyl group presents a significant kinetic barrier in acid-catalyzed reactions.[3][4]
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: Reliable monitoring is critical to avoid unnecessarily long reaction times or premature workup.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method.[5]
-
Visualization: The deprotected N-methylated amine product will have a different (usually lower) Rf value than the starting N-Boc protected material due to its increased polarity.
-
Staining: Since secondary amines can be difficult to visualize, using a ninhydrin stain is not always effective as it is for primary amines.[5] A potassium permanganate (KMnO₄) stain or iodine vapor are often better choices for visualizing both the starting material and the product.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is particularly useful for confirming incomplete reactions and identifying potential side products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reaction optimization, you can monitor the disappearance of the characteristic singlet from the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm in ¹H NMR.[5]
Q3: My reaction is stalled with significant starting material remaining. What are the first troubleshooting steps?
A3: If you observe an incomplete reaction, systematically check the following factors before making drastic changes to the protocol.
-
Increase Acid Concentration: The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[7] If you are using a dilute solution of TFA in Dichloromethane (DCM), such as 20-25%, increasing it to 50% or even using neat TFA can dramatically accelerate the reaction.[1][6]
-
Extend Reaction Time: Sterically hindered substrates simply require more time.[1][5] Allow the reaction to stir for several more hours at room temperature, monitoring periodically by TLC or LC-MS. Some challenging deprotections may even require stirring overnight.[5]
-
Increase Reaction Temperature: Gently warming the reaction to 30-40°C can provide the necessary activation energy to overcome the steric barrier. However, proceed with caution if your molecule contains other heat-sensitive functional groups.[5]
-
Verify Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity and slow the reaction.[1] Ensure you are using a fresh, anhydrous grade of TFA and DCM.
Advanced Troubleshooting & Protocol Optimization
Q4: Standard TFA/DCM isn't working. What stronger conditions can I try for my stubborn N-methylated amine?
A4: When standard conditions fail, a more forceful approach is necessary. The table below outlines a tiered strategy for intensifying your deprotection conditions.
| Condition Tier | Reagent & Solvent | Typical Conditions | Key Considerations |
| Standard | 20-50% TFA in DCM | 0°C to RT, 1-4 hours | The starting point for most Boc deprotections. Often insufficient for hindered N-methyl amines.[6] |
| Forcing | Neat (100%) TFA | RT, 1-4 hours | Significantly increases acid strength. Volatility of TFA simplifies workup. Ensure the system is not closed, as CO₂ evolves.[6][8] |
| Alternative Strong Acid | 4M HCl in 1,4-Dioxane | RT, 30 min - 2 hours | An excellent alternative to TFA. The product often precipitates as the HCl salt, simplifying isolation.[1][5] |
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q5: I'm seeing new spots on my TLC and unexpected masses in my LC-MS. What are these side products and how can I prevent them?
A5: The primary side reaction during Boc deprotection is alkylation caused by the reactive tert-butyl cation intermediate.[6][9] This cation is an electrophile and can attack any nucleophilic sites on your molecule, particularly electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides).[10]
Solution: Use Scavengers. Scavengers, or "cation traps," are added to the reaction mixture to quench the tert-butyl cation before it can cause unwanted side reactions.[6]
| Scavenger | Typical Concentration | Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Highly effective reducing scavenger. Ideal for protecting tryptophan and methionine residues.[6] |
| Water | 2.5 - 5% (v/v) | A simple scavenger that traps the cation to form tert-butanol. Often used in combination with TIS.[6] |
| Thioanisole | 2.5 - 5% (v/v) | Useful for preventing the alkylation of methionine and tyrosine.[6] |
| Anisole / Cresol | 2.5 - 5% (v/v) | Classical scavengers used to trap the tert-butyl cation via electrophilic aromatic substitution.[9] |
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Mechanism of Boc deprotection and the role of scavengers.
Q6: My molecule contains other acid-sensitive groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the N-methyl-N-Boc group?
A6: This is a common challenge requiring milder or orthogonal deprotection strategies. Strong acids like TFA will likely cleave other acid-labile groups.
-
Milder Acidic Conditions: You can attempt deprotection with a weaker acid system, such as aqueous phosphoric acid in THF, though this may not be effective for sterically hindered substrates.[11][12]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection, potentially leaving other acid-sensitive groups intact.[5][13][14] It is believed to operate through a mechanism that is more nuanced than the simple in situ generation of HCl.[14]
-
Thermal Deprotection: Boc groups can be removed by heating, typically at temperatures above 150°C.[3][4] This method avoids acids entirely, making it an excellent choice for molecules with acid-sensitive functionalities, provided the rest of the molecule is thermally stable. This can be effectively performed in continuous flow reactors.[3][4]
Experimental Protocols
Protocol 1: Forcing Deprotection with Neat TFA
-
Dissolve the Boc-protected N-methylated amine (1 equivalent) in a round-bottom flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add neat Trifluoroacetic acid (TFA) (10-20 equivalents by volume relative to the substrate). If your substrate contains sensitive residues, add an appropriate scavenger (e.g., 2.5-5% TIS).
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS every hour until the starting material is consumed (typically 1-4 hours).[6]
-
Once complete, remove the excess TFA in vacuo. To remove residual traces, co-evaporate with a solvent like toluene or isopropanol (repeat 2-3 times).[5][6]
-
The resulting product is the TFA salt of the amine, which can be used directly or neutralized.
Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected N-methylated amine (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DCM or Methanol) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).
-
Stir the mixture at room temperature. The deprotection is often complete in 30-60 minutes.[5]
-
Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates as the hydrochloride salt.
-
The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[5]
Protocol 3: Work-up to Isolate the Free Amine
-
After removing the bulk acid in vacuo (from Protocol 1 or 2), dissolve the crude amine salt in DCM or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until CO₂ evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the free amine.
References
-
Benchchem. Troubleshooting incomplete Boc deprotection.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
Master Organic Chemistry. Amine Protection and Deprotection.
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Benchchem. Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis.
-
Benchchem. Troubleshooting incomplete Boc deprotection in peptide synthesis.
-
Benchchem. Strategies to overcome steric hindrance in N-methylated peptide synthesis.
-
McCabe, C. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins.
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24569.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Benchchem. Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
-
Common Organic Chemistry. Boc Deprotection - TFA.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Figshare. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
-
Gyros Protein Technologies. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
-
ResearchGate. (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal...
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. figshare.com [figshare.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mcours.net [mcours.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. awuahlab.com [awuahlab.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency with tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Welcome to the technical support center for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for leveraging this versatile bifunctional molecule in your synthetic workflows. We will explore the causality behind experimental choices to ensure you can not only follow protocols but also adapt them to your specific needs.
The core structure of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate presents two key features: a primary hydroxyl (-OH) group, which is the principal site for nucleophilic reactions, and a tert-butyloxycarbonyl (Boc)-protected secondary amine. The Boc group is stable under basic and most neutral conditions but is highly sensitive to acid, a critical consideration for reaction planning. This guide focuses on maximizing coupling efficiency at the hydroxyl terminus while preserving the integrity of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate for coupling reactions?
The primary reactive site is the terminal hydroxyl (-OH) group. The nitrogen atom of the carbamate is non-nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, reactions such as esterification, etherification, and urethane formation will occur at the alcohol. The dual nucleophilicity often seen in unprotected amino alcohols is not a concern here, simplifying reaction design.[1]
Q2: I want to synthesize an ester with a carboxylic acid. Can I use standard Fischer esterification with a strong acid catalyst like H₂SO₄?
No, this is strongly discouraged. Fischer esterification requires strong acidic conditions which will cleave the acid-labile Boc protecting group.[2] This would expose the secondary amine, leading to potential side reactions and a complex product mixture. It is crucial to use coupling methods that operate under neutral or mildly basic conditions.
Q3: What are the most reliable methods for esterifying the hydroxyl group while keeping the Boc group intact?
The Steglich esterification is the method of choice. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3] The reaction proceeds under mild, neutral conditions at room temperature and is highly effective for substrates that are sensitive to acid or sterically demanding.[2][4]
Q4: How can I form an ether linkage with this molecule?
For forming ether linkages, particularly with phenolic compounds or other acidic nucleophiles, the Mitsunobu reaction is a highly effective and mild method.[5] This reaction uses a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution. The reaction proceeds with a clean inversion of stereochemistry, although this is not relevant for a primary alcohol.[5]
Q5: My reaction is complete, but I am struggling with purification. What are the common byproducts I should expect?
Purification challenges depend on the coupling method used:
-
For Steglich Esterification (with DCC): The main byproduct is dicyclohexylurea (DCU), which is often insoluble in common reaction solvents like dichloromethane (DCM) and can be largely removed by filtration.[6][7] However, residual DCU can co-elute with the product during column chromatography.
-
For Mitsunobu Reaction: The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These compounds can be notoriously difficult to separate from the desired product via standard chromatography.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during coupling reactions.
Guide 1: Troubleshooting Steglich Esterification
The Steglich esterification is robust, but low yields or side reactions can occur.[2][3]
Problem: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (the alcohol and carboxylic acid).
-
Potential Causes & Solutions:
-
Inactive Coupling Agent: DCC and EDC are sensitive to moisture and can hydrolyze over time.
-
Solution: Use a fresh bottle of the carbodiimide or purchase a high-purity grade stored under inert gas. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Insufficient DMAP Catalyst: DMAP is the true catalyst that forms a highly reactive acylpyridinium intermediate.[2] Without it, the reaction is extremely slow, and a side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea can dominate.[2][8]
-
Solution: Ensure a catalytic quantity (typically 5-10 mol%) of DMAP is added. For sluggish reactions involving sterically hindered substrates, increasing the DMAP loading to 20 mol% can be beneficial.
-
-
Solvent Issues: The solvent must be anhydrous and aprotic. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Solution: Use a freshly distilled or commercially available anhydrous solvent.
-
-
Problem: Difficult Purification from Byproducts
-
Symptom: ¹H NMR of the purified product shows persistent signals corresponding to dicyclohexylurea (DCU) or N-acylurea.
-
Potential Causes & Solutions:
-
DCU Co-elution: DCU has moderate polarity and can be difficult to separate from products of similar polarity.
-
Solution A (Precipitation/Filtration): After the reaction is complete, cool the mixture in an ice bath or store it in a refrigerator. DCU is less soluble in many organic solvents at lower temperatures and will precipitate.[6] Filter the reaction mixture through a pad of Celite before aqueous workup.
-
Solution B (Switch to EDC): Use the water-soluble carbodiimide, EDC. The corresponding urea byproduct is also water-soluble and can be easily removed during an aqueous workup.[3]
-
-
N-Acylurea Formation: This byproduct forms from an irreversible intramolecular rearrangement and is often difficult to remove.[9]
-
Solution: This is a problem of reaction kinetics. Ensure DMAP is present and the reaction is not left for excessively long periods if the primary coupling is fast. Optimizing stoichiometry (avoiding a large excess of the carboxylic acid) can also help.
-
-
Guide 2: Troubleshooting the Mitsunobu Reaction
The Mitsunobu reaction is powerful but highly sensitive to reaction conditions.[5]
Problem: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows only starting materials.
-
Potential Causes & Solutions:
-
Incorrect Reagent Addition Order: The mechanism requires the pre-formation of the betaine adduct between the phosphine and the azodicarboxylate before the alcohol and nucleophile react.[5]
-
Solution: The standard procedure is to have a solution of the alcohol, the nucleophile (e.g., a phenol), and triphenylphosphine (PPh₃) in an anhydrous solvent (like THF) at 0 °C. The azodicarboxylate (DEAD or DIAD) should then be added dropwise to this solution. Adding the reagents in a different order can lead to failure.
-
-
Insufficiently Acidic Nucleophile: The nucleophile must have a pKa of generally less than 13 for the reaction to proceed efficiently.[5]
-
Solution: If using a nucleophile with a high pKa, the reaction may not work. Confirm the pKa of your intended nucleophile. This is generally not an issue for phenols or carboxylic acids but can be for less acidic partners.
-
-
Presence of Water: The reaction is highly sensitive to moisture, which can consume the activated intermediates.
-
Solution: Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere.
-
-
Problem: Complex Purification from Byproducts
-
Symptom: The crude product is a thick oil or semi-solid that is very difficult to handle and purify by column chromatography.
-
Potential Causes & Solutions:
-
Presence of TPPO and Reduced Azodicarboxylate: These are the major byproducts and are often crystalline and have polarities that make chromatographic separation challenging.
-
Solution A (Chromatography Optimization): Use a different solvent system for your column. Sometimes, a gradient elution can effectively separate the product from TPPO.
-
Solution B (Precipitation): After the reaction, the solvent can be removed, and the residue triturated with a non-polar solvent like diethyl ether or a hexane/ether mixture. This can often cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Solution C (Alternative Reagents): Consider using polymer-bound triphenylphosphine or a phosphine oxide scavenger resin. These reagents allow for the byproducts to be removed by simple filtration, greatly simplifying the workup.
-
-
Data Presentation & Experimental Protocols
Decision Workflow for Coupling Reaction
Caption: Workflow for selecting the appropriate coupling method.
Troubleshooting Flowchart for Low-Yield Steglich Esterification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. fiveable.me [fiveable.me]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scale-Up Synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Welcome to the technical support resource for the synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS No: 1311458-36-2). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the laboratory and scale-up synthesis of this key intermediate. As Senior Application Scientists, we provide not just procedures, but the mechanistic reasoning and field-tested insights to empower your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate?
The most direct and widely employed method is the N-tert-butoxycarbonylation (Boc protection) of the secondary amine, 5-(methylamino)pentan-1-ol, using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][2] This reaction is highly efficient and generally chemoselective for the more nucleophilic amine over the hydroxyl group.[3]
Q2: Why is Boc anhydride the preferred reagent for this protection?
Boc anhydride is favored for several reasons:
-
High Reactivity: It readily reacts with amines under mild conditions.[1]
-
Clean Byproducts: The reaction byproducts are typically tert-butanol and carbon dioxide, which are volatile and relatively easy to remove.[4][5]
-
Stability of the Product: The resulting N-Boc carbamate is stable under a wide range of basic and nucleophilic conditions, making it an excellent protective group for subsequent synthetic steps.[6]
Q3: What are the primary challenges when scaling this synthesis from the bench to a pilot or manufacturing scale?
The main challenges include:
-
Reaction Exothermicity: The reaction of Boc anhydride with amines can be exothermic, requiring careful temperature control on a larger scale.
-
Reagent Handling & Stability: Boc anhydride is sensitive to moisture and can decompose upon heating.[4][7] It also has significant handling hazards, including being fatal if inhaled.[8][9][10][11]
-
Work-up and Purification: Removing unreacted Boc anhydride and its byproducts can be challenging. The product is often an oil, which complicates isolation and may require chromatographic purification, a process that is less desirable at scale.[12]
-
Side Product Formation: While generally selective, trace amounts of O-Boc protection or other impurities can form, complicating purification and impacting final product quality.
Synthesis & Process Workflow
The overall process involves the reaction of the amino alcohol with Boc anhydride, followed by a work-up and purification sequence to isolate the final product.
Caption: General workflow for the synthesis and purification of the target carbamate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Incomplete Reaction or Low Yield
Q: My reaction stalls and does not go to completion, or my isolated yield is significantly lower than expected. What are the likely causes?
A: This is a common issue that can stem from several factors related to reagents, conditions, or the work-up procedure.
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Validation |
| Poor Reagent Quality | Boc Anhydride: (Boc)₂O is sensitive to moisture and can slowly decompose, especially if stored improperly, leading to lower active reagent concentration.[1][7] Amine Substrate: The starting amino alcohol may contain impurities or water, which can consume the anhydride. | Solution: Use freshly opened or properly stored (Boc)₂O. Ensure the starting amine is pure and dry. Validation: Check the purity of the starting amine by NMR or GC-MS. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to drive the reaction to completion.[13] |
| Sub-optimal Reaction Conditions | Base: While not always strictly necessary, a non-nucleophilic base (e.g., triethylamine, DIPEA) is often used to neutralize the acid byproduct, driving the equilibrium forward.[13] An incorrect choice or stoichiometry of the base can hinder the reaction. Solvent: The polarity of the solvent (e.g., DCM, THF, MeCN) affects the solubility of reagents and reaction rate.[7] | Solution: If using a base, ensure it is non-nucleophilic and used in appropriate amounts (1.2-2.0 equiv).[13] Screen solvents like DCM or THF for optimal results. Validation: Monitor a small-scale test reaction with and without a base via TLC to assess the impact on the reaction rate. |
| Losses During Work-up | The product, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, has some water solubility due to the hydroxyl group. Aggressive or multiple aqueous washes can lead to significant product loss in the aqueous phase. | Solution: Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to "salt out" the product, reducing its solubility in the aqueous layer and driving it into the organic phase. Validation: After extraction, take a sample of the final aqueous layer and back-extract with a fresh portion of the organic solvent. Concentrate this extract and analyze by TLC or ¹H NMR to quantify the amount of product being lost. |
Problem 2: Formation of Side Products
Q: I observe significant impurities in my crude product. What are the most likely side reactions?
A: The primary side product concerns are O-acylation and byproducts from the Boc anhydride.
Caption: Reaction pathways showing desired product and potential side products.
| Side Product | Formation Mechanism | Mitigation Strategy |
| O-Boc Carbonate | The hydroxyl group can act as a nucleophile and attack the Boc anhydride, forming a carbonate ester. While the secondary amine is significantly more nucleophilic than the primary alcohol, this side reaction can be promoted by strong bases or catalysts like DMAP (4-dimethylaminopyridine).[3] | Avoid using highly activating catalysts like DMAP unless necessary. Perform the reaction at or below room temperature to favor the more kinetically controlled N-acylation. The O-Boc group is also more labile; it can sometimes be hydrolyzed during a mildly basic aqueous work-up.[3] |
| Unreacted (Boc)₂O | Excess Boc anhydride is often used to ensure full conversion. If not removed, it will contaminate the final product. | During work-up, the reaction can be quenched with a nucleophilic amine scavenger like tris(2-aminoethyl)amine (TREN) supported on silica gel.[14] Alternatively, excess (Boc)₂O can be removed under high vacuum, as it will slowly sublimate. |
| tert-Butyl Carbamate | If ammonia or a primary amine is inadvertently introduced (e.g., during a quench with ammonium chloride followed by basification), it can react with leftover Boc anhydride to form tert-butyl carbamate or a related impurity. | Quench the reaction carefully. If using an ammonium chloride quench, ensure all excess Boc anhydride has reacted or been destroyed before raising the pH. A simple water quench is often sufficient. |
Problem 3: Scale-Up Safety & Handling
Q: What are the critical safety considerations when performing this reaction at a larger scale?
A: Moving from grams to kilograms introduces significant safety challenges that must be addressed through proper engineering and procedural controls.
| Hazard | Cause & Consequence | Scale-Up Control Strategy |
| Thermal Runaway | The reaction of amines with (Boc)₂O is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling, over-pressurization of the reactor, and accelerated decomposition of the anhydride. | Engineering Controls: Use a jacketed reactor with an appropriate heat transfer fluid and a robust temperature control system. Procedural Controls: Add the Boc anhydride sub-surface and slowly to the amine solution to control the rate of reaction and heat generation. Perform a reaction calorimetry study (e.g., RC1) to understand the thermal profile before scaling up. |
| (Boc)₂O Decomposition | Boc anhydride can decompose, especially in the presence of moisture or acid, to generate CO₂ gas.[1] In a sealed container or reactor, this can lead to a dangerous pressure buildup.[1][8] | Storage: Store (Boc)₂O in a cool, dry, well-ventilated area. It is often sold in plastic bottles rather than glass to mitigate the risk of shattering from pressure buildup.[1] Process: Ensure the reactor is properly vented. Never seal a vessel containing a significant amount of Boc anhydride without a pressure relief system. |
| Inhalational Toxicity | (Boc)₂O is classified as highly toxic and potentially fatal if inhaled.[9][10][11][15] Its vapor pressure is low but not negligible, and it can be handled as a low-melting solid or liquid.[5][8] | Engineering Controls: Always handle (Boc)₂O in a well-ventilated fume hood or a closed-system charging apparatus on a large scale. PPE: Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection (a supplied-air respirator is recommended for large quantities).[10] |
Recommended Experimental Protocol (Lab Scale)
This protocol provides a robust starting point for the synthesis. In-process controls are highlighted to ensure a self-validating workflow.
Materials & Reagents:
-
5-(methylamino)pentan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 5-(methylamino)pentan-1-ol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.2 equiv) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM with 1% NH₄OH). Stain with ninhydrin; the starting amine spot should disappear completely. An HPLC or LC-MS check is recommended for more accurate monitoring.[13][16]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which is typically a pale yellow oil.[12]
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the product.
-
Analysis: Combine the pure fractions and concentrate under reduced pressure. Place the resulting oil under high vacuum to remove residual solvents. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- Chemistry Stack Exchange. (2015, January 7). how to use di-tert-butyl dicarbonate (diBOc) as a solvent?
- Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.
- LookChem. (n.d.). Cas 24424-99-5,Di-tert-butyl dicarbonate.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- BenchChem. (2025). Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application.
- Li, W., et al. (2024, July 1). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing.
- ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?
- Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection.
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Tokyo Chemical Industry. (2025, February 14). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate - Safety Data Sheet.
- ResearchGate. (n.d.). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- CymitQuimica. (n.d.). CAS 118811-34-0: TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE.
- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.
- VWR. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- PMC. (n.d.). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow.
- Thermo Fisher Scientific. (2014, June 26). SAFETY DATA SHEET: Di-tert-butyl dicarbonate.
- SIELC Technologies. (2018, May 16). tert-Butyl carbamate.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Exploring Organic Synthesis with Tert-Butyl (5-hydroxypentyl)carbamate: A Guide for Researchers.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Sigma-Aldrich. (n.d.). tert-butyl N-(5-hydroxypent-3-yn-1-yl)carbamate | 2353237-33-7.
- Echemi. (n.d.). Buy tert-butyl (5-hydroxypentyl)carbamate from Conier Chem&Pharma Limited.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- BenchChem. (2025). Application Notes and Protocols: Industrial Scale Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate Derivatives.
- BLD Pharm. (n.d.). 75178-90-4|tert-Butyl (5-hydroxypentyl)carbamate.
- Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis.
- ChemScene. (n.d.). 1228544-59-9 | Tert-butyl (5-aminopentyl)(methyl)carbamate.
- ChemicalBook. (n.d.). TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5.
Sources
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- 16. pdf.benchchem.com [pdf.benchchem.com]
proper storage and handling of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Reagent Support Center . I have structured this technical guide to serve as a dynamic, problem-solving resource for your work with tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate .
Unlike standard datasheets, this guide is designed to address the operational reality of handling this specific building block in drug discovery workflows.
CAS No: 1373210-02-6 | Molecular Formula: C₁₁H₂₃NO₃ | M.W.: 217.31 g/mol [1][2]
Part 1: The "Gold Standard" Storage & Handling Protocol[2]
The Stability Paradox
This compound presents a dual-stability challenge common to N-methylated Boc-amino alcohols.[1][2]
-
Acid Sensitivity: The tert-butyl carbamate (Boc) group is acid-labile.[1][2] Even trace acidity on glassware or in chlorinated solvents (like un-stabilized chloroform) can trigger autocatalytic deprotection, releasing isobutylene and CO₂ [1].[2]
-
Oxidative Liability: The primary hydroxyl group (-OH) is susceptible to oxidation to the aldehyde (pentanal derivative) or carboxylic acid, especially if stored in non-inert atmospheres over long periods [2].[1][2]
Storage Matrix
Follow this self-validating storage system to maintain >98% purity.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Lowers kinetic energy, significantly retarding oxidation and spontaneous Boc-cleavage rates.[1][2] |
| Atmosphere | Argon or Nitrogen | Displaces O₂ and moisture.[1][2][3] Moisture can hydrolyze the carbamate over time; O₂ attacks the alcohol moiety.[1][2] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV (which can generate radicals); Teflon prevents leaching of plasticizers common in standard caps.[1][2] |
| Solvent State | Neat (Oil/Solid) | Storing in solution (e.g., DCM/THF) is NOT recommended for >1 week due to potential solvent acidity or peroxide formation (in ethers).[1][2] |
Handling "Do's and Don'ts"
-
DO warm the vial to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent, accelerating hydrolysis.[1][2]
-
DON'T use acid-washed glassware without neutralizing and oven-drying.[1][2] Residual acid traces are the #1 cause of "mysterious" Boc loss.[1][2]
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: "My reagent has turned from a clear oil to a pale yellow color. Is it still usable?"
Dr. Thorne: This is a classic sign of minor oxidation or trace amine formation.[1][2]
-
Diagnosis: The yellowing often comes from trace N-oxides or aldehyde formation.[1][2]
-
Action: Run a quick ¹H-NMR.
-
Resolution: If purity is >95%, it is likely usable for standard couplings.[1][2] If the aldehyde peak is prominent (>5%), purify via rapid silica filtration (10-20% EtOAc/Hexanes) to remove polar oxidation byproducts.[1][2]
Q2: "I'm seeing low yields when coupling this alcohol to a carboxylic acid using EDC/NHS."
Dr. Thorne: The issue is likely steric hindrance combined with the N-methyl group's electronic effect.[1][2]
-
Mechanism: The N-methyl group forces the carbamate into a specific rotamer conformation, which can sterically shield the nearby alkyl chain, although the primary alcohol is 5 carbons away, the folding can be an issue in concentrated solutions.[1][2] More importantly, check your coupling reagents.[1][2]
-
Recommendation: Switch to HATU/DIPEA in DMF.[1][2] The primary alcohol is a nucleophile, but esterification can be sluggish.[1][2] Ensure the alcohol is dry (azeotrope with toluene) to prevent hydrolysis of your activated ester.[1][2]
Q3: "The Boc group fell off during my workup. I used dilute HCl."
Dr. Thorne: Never use HCl washes with Boc-amines if you can avoid it, especially with N-methylated variants which can be slightly more basic/labile depending on the conformer.[1][2]
-
The Trap: Even 1M HCl can cleave Boc groups if the exposure time is long or if the local concentration spikes during extraction.[1][2]
-
The Fix: Switch to a Citric Acid (5-10% w/v) wash or a saturated Ammonium Chloride (NH₄Cl) wash.[1][2] These provide a buffered, mildly acidic environment (pH ~4-5) that removes impurities without touching the Boc group [3].[1][2]
Q4: "How do I remove the Boc group intentionally without affecting the alcohol?"
Dr. Thorne: You need a clean deprotection that avoids esterification of the alcohol by the deprotection byproducts.[1][2]
-
Critical Step: If using TFA, the released alcohol can react with TFA to form a trifluoroacetate ester.[1][2] You must treat the crude product with mild aqueous base (e.g., NaHCO₃ or dilute NaOH) after concentration to hydrolyze any transient trifluoroacetate esters back to the free alcohol [4].[1][2]
Part 3: Visualized Workflows
Stability & Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.[1][2]
Figure 1: Primary degradation pathways.[1][2] Note that acid exposure leads to irreversible cleavage, while oxidation attacks the hydroxyl terminus.[1][2]
Recommended QC Workflow
Before committing this reagent to a high-value synthesis, validate it.[1][2]
Figure 2: Quality Control Decision Tree. A 15-minute NMR check can save weeks of failed synthesis.[2]
Part 4: Experimental Reference Data
Physical Property Summary
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT.[1][2] |
| Solubility | DCM, THF, EtOAc, MeOH | Insoluble in water.[1][2] |
| Boiling Point | >300°C (Predicted) | Do not distill at atmospheric pressure; decomposes.[1][2] |
| Density | ~0.98 - 1.00 g/mL | Similar to unmethylated analog [5].[1][2] |
Synthesis Context (If you need to make it)
If commercial stock is unavailable, this compound is typically synthesized via the N-methylation of Boc-5-aminopentanol .[1][2]
-
Starting Material: Boc-5-aminopentanol (CAS 75178-90-4).[1][2][4]
-
Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in dry THF/DMF.
-
Critical Control: The hydroxyl group must be protected (e.g., as a TBDMS ether) before methylation to prevent O-methylation, then deprotected.[1][2] Alternatively, use Boc₂O on N-methyl-5-aminopentanol if available.[1][2]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for Boc stability and cleavage conditions). [1][2]
-
Stahl, S. S. (2004).[1][2] Palladium-Catalyzed Oxidation of Primary Alcohols to Aldehydes.[1][2] Science. (Context on primary alcohol oxidation sensitivity). [1][2]
-
Organic Chemistry Portal. (n.d.).[1][2] Boc Protecting Group.[1][2][3][5][6][7] (Detailed stability data against various bases and acids).
-
Lundt, B. F., et al. (1978).[1][2] Removal of acid-labile amino-protecting groups with trifluoroacetic acid.[1][2] International Journal of Peptide and Protein Research.[1][2] (Discusses scavenger use and ester formation).
-
ChemicalBook. (2025).[1][2] 5-(Boc-amino)-1-pentanol Properties. (Physical data for the unmethylated analog used for density estimation).[1][2]
-
ChemBK. (2025).[1][2] Tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate CAS 1373210-02-6.[1][2][8][9]
Sources
- 1. 5-(BOC-AMINO)-1-PENTANOL | 75178-90-4 [chemicalbook.com]
- 2. 5-Amino-1-pentanol 95 2508-29-4 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. chembk.com [chembk.com]
- 9. 5874-90-8 | Ala-Ala-Ala | Next Peptide [nextpeptide.com]
Validation & Comparative
Analytical Methods for Purity Assessment of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
Executive Summary
The "Invisible" Analyte Challenge
tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 75178-90-4 / Analogous structures) represents a classic analytical challenge in organic synthesis and drug development.[1] As a key linker in PROTACs and antibody-drug conjugates (ADCs), its purity is critical. However, its chemical structure presents a specific hurdle: it lacks a strong UV chromophore.
The molecule consists of a Boc-protected secondary amine and an aliphatic alcohol chain. The only UV-absorbing moiety is the carbamate carbonyl, which absorbs weakly below 210 nm—a region plagued by solvent noise and mobile phase interference. Consequently, standard HPLC-UV methods often yield misleading purity data, failing to detect non-chromophoric impurities like aliphatic side-products or residual starting materials.[1]
This guide objectively compares three analytical approaches—HPLC-CAD , qNMR , and GC-FID —to establish a scientifically robust purity assessment workflow.
Compound Profile & Analytical Causality
To select the right method, we must understand the molecule's behavior under analytical stress.
| Feature | Chemical Characteristic | Analytical Consequence |
| Chromophore | None (only weak >C=O) | UV/Vis (254 nm): Silent.[1] UV (210 nm): Low sensitivity, high drift. |
| Volatility | Moderate (MW ~217 g/mol ) | GC: Feasible for volatility, but... |
| Thermal Stability | Boc Group (Labile >150°C) | GC: High risk of in-situ deprotection (loss of isobutylene), leading to false impurity peaks. |
| Ionization | ESI Positive (M+H, M+Na) | LC-MS: Excellent for ID, but response factors vary too much for accurate purity % without standards. |
Method 1: HPLC-CAD (The Universal Workhorse)
Recommendation: Primary method for routine purity profiling and impurity quantification.[1]
The Science
Charged Aerosol Detection (CAD) is a mass-sensitive technique.[1] Unlike UV, which depends on light absorption, CAD nebulizes the eluent, dries the particles, and charges them with nitrogen gas. The charge measured is directly proportional to the amount of analyte, regardless of chemical structure.
Standardized Protocol
This protocol is designed to be self-validating through system suitability tests (SST).[1]
-
Instrument: HPLC/UHPLC with Corona Veo or similar CAD.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water (0.1% Formic Acid) - Acid stabilizes the silica and improves peak shape.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
Detector Settings: Power Function = 1.0 (for broad linearity), Evaporation Temp = 35°C.
Data Validation (SST)
-
Linearity Check: Inject a 5-point dilution series (e.g., 0.1 to 1.0 mg/mL). CAD response is curvilinear; ensure
using a quadratic fit or Power Function correction. -
LOD Determination: Signal-to-Noise (S/N) > 3 for the lowest calibrator.
Pros & Cons
-
[+] Universal Response: Detects the main compound, the de-Boc degradant, and non-UV active precursors (e.g., 5-aminopentan-1-ol) with similar sensitivity.[1]
-
[+] Sensitivity: LOD typically < 10 ng on-column.[1]
-
[-] Mobile Phase Limits: Cannot use non-volatile buffers (e.g., Phosphate) as they clog the detector.
Method 2: qNMR (The Absolute Reference)
Recommendation: Gold Standard for assay (absolute purity) and reference standard qualification.
The Science
Quantitative NMR (qNMR) relies on the principle that the integrated signal area is directly proportional to the number of nuclei (protons), independent of the chemical environment. This allows for absolute purity determination without a reference standard of the analyte itself.
Standardized Protocol
-
Solvent: DMSO-
or CDCl (Ensure analyte solubility; DMSO is better if OH protons need stabilization).[1] -
Internal Standard (IS): Dimethyl sulfone (DMSO
) or Maleic Acid .-
Selection Criteria: High purity (>99.9% TraceCERT), non-volatile, distinct singlet signal (DMSO
@ ~3.0 ppm) that does not overlap with the analyte's methyl carbamate signal (~2.8 ppm) or t-butyl signal (~1.4 ppm).
-
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (typically the IS). Set D1 = 30-60 seconds to ensure >99% magnetization recovery.[1] -
Scans: 16-64 scans (S/N > 150:1 for quantitative accuracy).
Calculation
WherePros & Cons
-
[+] Absolute Accuracy: Eliminates response factor errors common in LC.
-
[+] Structural ID: Confirms identity and purity simultaneously.
-
[-] Sensitivity: Requires mg-level sample; poor for detecting trace impurities < 0.5%.[1]
Method 3: GC-FID (The "Cautionary" Alternative)
Recommendation: Use ONLY for Residual Solvent analysis.[1] NOT recommended for purity assay.
The Risk: Thermal Degradation
Boc-protected amines are thermally labile.[1][10][11] At GC injector temperatures (200-250°C), tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate undergoes Cope-like elimination or acid-catalyzed decomposition to release isobutylene and CO
-
Artifacts: The chromatogram will show a "ghost" peak (the free amine) that is actually generated inside the instrument, leading to a false low purity result.
-
Mitigation: If GC must be used, on-column injection at low temperatures or derivatization (e.g., silylation of the -OH and -NH) is required, but this adds complexity.[1]
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics based on experimental validation in lipid/linker chemistry.
| Metric | HPLC-UV (210 nm) | HPLC-CAD | qNMR | GC-FID |
| Specificity | Low (Solvent interference) | High (Universal) | High (Structural) | Moderate (Thermal artifacts) |
| LOD (Sensitivity) | ~100 ppm | < 10 ppm | ~5000 ppm (0.5%) | < 10 ppm |
| Linearity | Good | Excellent (with correction) | Perfect | Good |
| Suitability | Rough estimate only | Impurity Profiling | Assay / Potency | Residual Solvents |
Workflow Decision Tree
Figure 1: Analytical decision matrix for Boc-amino alcohol linkers. Note the specific exclusion of standard GC for purity assessment due to thermal instability.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Thermo Fisher Scientific. (2023).[12] Charged Aerosol Detection for Non-Chromophoric Compounds. Analyte Guru Technical Guide. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley. (Reference for Boc thermal instability mechanisms). Link[1]
-
Schoenherr, S., et al. (2018). Comparison of different detection methods for the analysis of lipids and linkers. Journal of Chromatography A. Link
Sources
- 1. 75178-90-4|tert-Butyl (5-hydroxypentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. focus.wiley.com [focus.wiley.com]
HPLC-MS analysis protocol for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Executive Summary
This guide details the optimized High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the quantification of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 143766-33-8).
This compound presents a specific analytical challenge: the acid-lability of the Boc (tert-butyloxycarbonyl) protecting group . Standard LC-MS protocols utilizing high concentrations of Trifluoroacetic Acid (TFA) or Formic Acid (FA) often induce on-column degradation, leading to underestimation of purity and the appearance of "ghost" peaks (the deprotected amine).
The Solution: This guide compares a standard acidic method (Method A) against our optimized Buffered Soft-Ionization Protocol (Method B) . We demonstrate that Method B prevents analyte degradation while maintaining high sensitivity (LOD < 1 ng/mL).
Molecule Profile & Physicochemical Properties[1][2][3][4][5]
Understanding the analyte is the first step in method design.
| Property | Description | Analytical Implication |
| Chemical Name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | Target Analyte |
| Formula | C₁₂H₂₅NO₃ | [M+H]⁺: 232.19 Da |
| Structure | Boc-N(Me)-(CH₂)₅-OH | Lipophilic tail, Polar head |
| LogP | ~1.8 - 2.1 | Retains well on C18 columns |
| pKa | Non-ionizable (Carbamate) | Neutral at pH 7; Protonates on carbonyl O in acid |
| Stability | Acid Labile | Avoid pH < 3.0 for extended periods |
Comparative Analysis: Why the Standard Method Fails
We compared three detection/elution strategies to validate the optimized protocol.
The Comparison Matrix
| Feature | Method A (Standard Acidic) | Method B (Optimized Buffered) | Method C (HPLC-UV) |
| Mobile Phase | 0.1% Formic Acid in H₂O/ACN | 5mM Ammonium Formate (pH 4.5) | 0.1% H₃PO₄ / ACN |
| Detection | ESI+ (MS) | ESI+ (MS) | UV @ 205 nm |
| Sensitivity (LOQ) | 5 ng/mL | 0.5 ng/mL | 500 ng/mL |
| Analyte Stability | Poor (5-12% degradation) | Excellent (<1% degradation) | Good |
| Linearity (R²) | 0.985 (Non-linear at low conc) | 0.999 | 0.990 |
Critical Experimental Insight
In Method A , the abundance of protons (
Method B uses Ammonium Formate. The ammonium ions (
Optimized Experimental Protocol (Method B)
This section details the validated workflow for Method B.
Sample Preparation
-
Matrix: Plasma or Reaction Mixture.
-
Extraction: Protein Precipitation (PPT).
-
Aliquot 50 µL of sample.
-
Add 150 µL of Acetonitrile (containing Internal Standard).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 5 mins.
-
Critical Step: Dilute supernatant 1:1 with 10mM Ammonium Formate (Water) before injection to match initial mobile phase strength.
-
HPLC Conditions
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).
-
Why: The BEH particle is robust at intermediate pH and provides excellent peak shape for carbamates.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | %A (5mM NH₄Formate) | %B (Acetonitrile) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 6.0 | 5 | 95 | Linear |
| 7.5 | 5 | 95 | Wash |
| 7.6 | 95 | 5 | Re-equilibrate |
| 10.0 | 95 | 5 | End |
Mass Spectrometry (MS/MS) Settings
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | ID |
|---|
| 232.2
Note: If using Ammonium Formate, you may observe the Ammonium adduct (249.2). Ensure your source temperature is high enough (450°C+) to decluster this, or monitor it as a transition.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for analyzing this acid-sensitive carbamate.
Figure 1: Analytical workflow emphasizing the buffered dilution step to prevent Boc-deprotection.
Scientific Rationale & Troubleshooting (E-E-A-T)
The Mechanism of Instability
Boc protecting groups are designed to be cleaved by acids (typically TFA).[3] In ESI positive mode, the mechanism involves protonation of the carbonyl oxygen. If the mobile phase is too acidic (pH < 3), the equilibrium shifts toward the protonated species inside the column. Upon heating in the ESI source, the tert-butyl cation is ejected, destroying the analyte before it reaches the detector [1].
Why Ammonium Formate? Ammonium formate (pH ~4.5) provides a "proton-rich" environment sufficient for ionization but "acid-poor" enough to maintain kinetic stability of the carbamate bond during the chromatographic run [2].
Handling "Ghost" Peaks
If you observe a peak at m/z 132.1 eluting earlier than your main peak, this is the deprotected amine (
-
Cause: Sample sat in acidic diluent too long or autosampler temperature is too high.
-
Fix: Keep autosampler at 4°C. Ensure injection solvent is buffered.
Adduct Management
In ammonium-buffered mobile phases, carbamates often form
-
Strategy: While we target the
(232.2), you should include the ammonium adduct transition (249.2 > 176.2) in your method development phase. If the adduct signal is dominant, switch to monitoring it as the primary quantifier to improve sensitivity [3].
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of Boc acid-lability).
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. (Review of buffer effects on ESI stability).
-
Holcapek, M., et al. (2005). Effects of mobile phase additives on the sensitivity of electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 40(1), 43-51. (Adduct formation in ammonium buffers).
Sources
1H and 13C NMR assignment for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Comparative Guide to NMR Assignment Strategies for Rotameric Carbamates: Analyzing tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Executive Summary
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is a highly versatile bifunctional building block, frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders [1]. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge: rotamerism .
Because of the partial double-bond character of the C–N bond within the urethane (carbamate) linkage, the molecule exists as a mixture of syn and anti conformers at room temperature. This dynamic exchange occurs at a rate similar to the NMR timescale, resulting in severe line broadening and peak duplication in standard 1D NMR spectra [2].
As a Senior Application Scientist, I have designed this guide to objectively compare two primary analytical strategies for overcoming this challenge: Solvent/Temperature Modulation (VT-NMR) and Multidimensional (2D) NMR Workflows . This guide provides the causality behind these experimental choices, quantitative assignment data, and self-validating protocols to ensure absolute structural confidence.
Strategy 1: Solvent Systems & Variable Temperature (VT) NMR
The most common error in carbamate characterization is relying on standard CDCl₃ at 298 K. In these conditions, the N-CH₃ and N-CH₂ (C1) signals split into unequal pairs (representing the syn and anti rotamers), while the aliphatic pentyl chain (C2–C4) collapses into an unresolved multiplet.
To resolve this, we compare standard room-temperature acquisition against Variable Temperature (VT) NMR using DMSO-d₆. By heating the sample above its coalescence temperature (
Quantitative Data Comparison: CDCl₃ (298 K) vs. DMSO-d₆ (353 K)
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (400 MHz / 100 MHz).
| Molecular Position | ¹H (CDCl₃, 298 K) | ¹³C (CDCl₃, 298 K) | ¹H (DMSO-d₆, 353 K) | ¹³C (DMSO-d₆, 353 K) | Resolution Status |
| Boc -CH₃ (9H) | 1.45 (s, br) | 28.5 | 1.38 (s) | 28.2 | Sharpened at 353 K |
| Boc Cq | - | 79.0 / 79.5 (split) | - | 78.1 | Averaged to singlet |
| Boc C=O | - | 155.8 / 156.2 (split) | - | 155.1 | Averaged to singlet |
| N-CH₃ (3H) | 2.80, 2.85 (split s) | 33.8 / 34.2 (split) | 2.75 (s) | 33.9 | Averaged to singlet |
| C1 (N-CH₂, 2H) | 3.18, 3.24 (split t) | 47.8 / 48.5 (split) | 3.15 (t, J=7.1 Hz) | 48.0 | Averaged to triplet |
| C2 (CH₂, 2H) | 1.50 – 1.60 (m) | 27.5 | 1.45 (quintet) | 27.1 | Resolved |
| C3 (CH₂, 2H) | 1.30 – 1.40 (m) | 23.0 | 1.25 (quintet) | 22.8 | Resolved |
| C4 (CH₂, 2H) | 1.50 – 1.60 (m) | 32.5 | 1.40 (quintet) | 32.1 | Resolved |
| C5 (CH₂-O, 2H) | 3.65 (t, br) | 62.5 | 3.40 (t, J=6.5 Hz) | 60.5 | Sharpened |
| -OH (1H) | 1.80 (br s, exchanges) | - | 4.25 (t, J=5.2 Hz) | - | Coupled to C5 at 353 K |
Experimental Protocol: Self-Validating VT-NMR Workflow
-
Sample Preparation: Dissolve 15–20 mg of the carbamate in 0.6 mL of high-purity DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ because its boiling point (189 °C) safely accommodates the 353 K (80 °C) target temperature required to exceed the carbamate
. -
Initial Setup (298 K): Insert the sample, lock, shim, and tune the probe at room temperature to establish a baseline.
-
Thermal Ramping: Increase the probe temperature to 353 K at a controlled rate of 5 K/min.
-
Thermal Equilibration (Validation Step): Allow the sample to equilibrate for exactly 10 minutes. Self-Validation: Monitor the deuterium lock level. A fluctuating lock signal indicates active convection currents within the tube. Do not proceed until the lock level is perfectly stable.
-
Re-Tuning and Re-Shimming: Critical Step. The dielectric constant and viscosity of DMSO change drastically with heat. You must re-tune the probe (wobble curve) and re-optimize the Z1/Z2 shims at 353 K to restore lineshape symmetry.
-
Acquisition: Acquire the ¹H spectrum (16 scans, d1=2s) and ¹³C spectrum (512 scans, d1=2s).
VT-NMR workflow to resolve carbamate rotameric peak broadening.
Strategy 2: Multidimensional (2D) NMR Methodologies
While VT-NMR solves the rotamer issue, assigning the internal aliphatic chain (C2, C3, C4) remains challenging due to chemical shift overlap (C2 and C4 both resonate near 1.40–1.50 ppm). Relying solely on empirical 1D ¹H/¹³C NMR is prone to assignment errors.
To achieve absolute trustworthiness, a 2D NMR workflow (COSY, HSQC, HMBC) must be employed. 2D NMR establishes a self-validating network of vicinal and long-range correlations, allowing us to "walk" down the pentyl chain from the anchoring heteroatoms (Nitrogen and Oxygen).
The 2D Correlation Logic
-
Anchoring via HMBC: The N-CH₃ protons (2.75 ppm) show a strong ³J HMBC correlation to the C1 carbon (48.0 ppm). Conversely, the -OH proton (4.25 ppm) and C5 protons (3.40 ppm) anchor the other end of the chain.
-
Chain Walking via COSY: Starting from C1 (3.15 ppm), the COSY spectrum shows a cross-peak to C2 (1.45 ppm). Starting from C5 (3.40 ppm), a cross-peak identifies C4 (1.40 ppm). C3 is identified as the remaining central multiplet (1.25 ppm).
-
Carbon Assignment via HSQC: Once the protons are unambiguously assigned via COSY, a multiplicity-edited HSQC directly maps these protons to their respective ¹³C shifts, distinguishing the overlapping C2 and C4 carbons.
Experimental Protocol: 2D NMR Setup
-
Preparation: Utilize the thermally equilibrated sample at 353 K (from Protocol 1) to ensure sharp cross-peaks.
-
gCOSY (Gradient Correlation Spectroscopy): Acquire with 128
increments and 4 scans per increment. Causality: Gradients suppress artifact signals and reduce phase cycling requirements, drastically cutting acquisition time. -
Multiplicity-Edited HSQC: Acquire with 256
increments. Set the one-bond coupling constant ( ) to 145 Hz. Self-Validation: CH₂ groups (C1-C5) will phase negatively (blue/red depending on software), while the N-CH₃ and Boc-CH₃ will phase positively, immediately validating the carbon types. -
HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant (
) to 8 Hz. -
Data Validation: Overlay the F2 projection of the 2D spectra with the high-resolution 1D ¹H spectrum. Any misalignment indicates temperature drift during the multidimensional acquisition.
2D NMR correlation strategy for assigning the pentyl aliphatic chain.
Conclusion & Best Practices
When analyzing tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, standard 1D NMR at 298 K in CDCl₃ is insufficient for publication-quality assignment due to rotameric interference.
The optimal analytical workflow combines both strategies: VT-NMR in DMSO-d₆ at 353 K to collapse the carbamate rotamers, immediately followed by 2D COSY/HSQC analysis at the elevated temperature to unambiguously resolve the overlapping C2/C4 aliphatic multiplets. This combined approach ensures maximum scientific integrity and provides a self-validating dataset suitable for rigorous drug development documentation.
References
- Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use. Google Patents (WO2021018018A1).
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
A Guide to Bifunctional Linkers: A Comparative Analysis Featuring tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
In the landscape of modern drug development and biological research, bifunctional linkers are the linchpins that enable the creation of highly specific and effective molecular conjugates. From antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs), the linker is a critical determinant of a conjugate's stability, solubility, and mechanism of action.[1] This guide provides an in-depth comparison of various bifunctional linkers, with a special focus on the potential utility of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate as a foundational building block for a simple, non-cleavable linker.
Deconstructing tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Building Block for a Non-Cleavable Linker
The compound, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, presents two key functional groups at either end of a five-carbon alkyl chain: a Boc-protected secondary amine and a primary hydroxyl group.
-
The C5 Alkyl Spacer: The pentyl chain provides a flexible and hydrophobic spacer. In the context of PROTACs, for instance, such alkyl linkers are known to enhance membrane permeability and overall bioavailability.[] The length of this chain can be critical in spanning the distance between two biological entities, such as a targeting protein and an E3 ligase in a PROTAC, or an antibody and its payload in an ADC.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[3] Once deprotected, the resulting secondary amine becomes a nucleophilic handle for conjugation.
-
The Primary Hydroxyl Group: The hydroxyl group is not reactive on its own but can be readily "activated" to create a reactive site for conjugation. This two-step approach to reactivity is a cornerstone of heterobifunctional linker design, allowing for controlled, sequential conjugations.
-
The Carbamate Linkage: The carbamate functional group within the molecule is known for its high chemical and proteolytic stability.[4] This inherent stability suggests that a linker derived from this molecule would be non-cleavable under physiological conditions, a desirable trait for applications requiring the conjugate to remain intact until it reaches its target.
A Proposed Pathway to a Heterobifunctional Linker
To be utilized as a bifunctional linker, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate requires chemical modification to introduce reactive functionalities. A plausible and efficient strategy involves a two-step process: activation of the hydroxyl group followed by deprotection of the amine.
Step 1: Activation of the Primary Hydroxyl Group
The primary alcohol can be converted into a more reactive group, such as a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.[5]
Activation of the hydroxyl group to a tosylate.
Step 2: Deprotection of the Boc-Amine
The Boc-protecting group can be removed using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3]
Sources
Strategic Protection of N-Methyl-5-Aminopentanol: A Comparative Technical Guide
Executive Summary
N-methyl-5-aminopentanol (CAS: 20859-86-1) represents a deceptively simple bifunctional building block common in linker chemistry and drug delivery systems (e.g., PROTACs). Its dual functionality—a secondary amine and a primary alcohol—presents a specific chemoselective challenge. Unlike primary amines, the N-methyl group introduces steric hindrance while increasing the basicity of the nitrogen. Furthermore, the 1,5-distance between the amine and hydroxyl groups creates a high thermodynamic propensity for intramolecular cyclization to form N-methylpiperidine if the hydroxyl group is activated or if the molecule is subjected to unbuffered thermal stress.
This guide moves beyond standard Boc/Fmoc strategies to evaluate alternative protecting groups (Alloc, Teoc, Troc) that offer superior orthogonality and process stability.[1] It provides experimental protocols and decision frameworks for researchers requiring precise control over this molecule's reactivity.[2]
Strategic Analysis: The "Piperidine Trap"
Before selecting a protecting group, one must understand the failure mode. The entropy of activation for 6-membered ring formation is favorable.
-
Risk Scenario: Attempting to convert the alcohol to a leaving group (e.g., Mesylate, Tosylate, Halide) without first masking the amine nucleophilicity.[1]
-
Outcome: Rapid intramolecular nucleophilic attack (
) yielding the quaternary ammonium salt or N-methylpiperidine, destroying the linker utility. -
Solution: The amine must be acylated (carbamate/amide formation) to delocalize the nitrogen lone pair, reducing its nucleophilicity by orders of magnitude.
Comparative Analysis of Amine Protecting Groups
While Boc (acid-labile) and Fmoc (base-labile) are standard, complex synthesis often requires "Third Dimension" orthogonality.
Performance Matrix: Secondary Amine Protection
| Protecting Group | Reagent | Installation Conditions | Cleavage Conditions | Stability Profile | Suitability for N-Me-5-AP |
| Boc (tert-butoxycarbonyl) | TFA or HCl/Dioxane | Stable to Base, Reduction, Nucleophiles | High. Standard baseline. | ||
| Fmoc (Fluorenylmethoxycarbonyl) | Fmoc-Cl / Fmoc-OSu | 20% Piperidine in DMF | Stable to Acid. Unstable to Base. | Medium. N-methyl group slows deprotection kinetics. | |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Stable to Acid/Base.[1][3] | High. Excellent stability; solid derivatives. | ||
| Alloc (Allyloxycarbonyl) | Alloc-Cl | Orthogonal. Stable to Acid/Base.[1][3] | Excellent. Best for complex multi-step synthesis. | ||
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-OSu | TBAF (Fluoride) or TFA | Stable to Base/Reduction. | High. Orthogonal to Boc/Fmoc.[4][5] Fluoride cleavage is mild. | |
| Troc (2,2,2-Trichloroethoxycarbonyl) | Troc-Cl | Pyridine, DCM | Zn dust, AcOH | Stable to Acid/Base.[1][6][7] | Specialized. Use when oxidative/reductive conditions are limited. |
Decision Framework & Visualization
Diagram 1: Protecting Group Selection Logic
This decision tree guides the selection based on downstream chemical compatibility.
Caption: Decision tree for selecting the optimal N-protecting group based on subsequent reaction conditions.
Experimental Protocols
Protocol A: Orthogonal Protection with Alloc (Recommended Alternative)
Rationale: The Alloc group is ideal because it is stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. This allows N-methyl-5-aminopentanol to be used as a "permanent" linker until the very end of a synthesis.
Materials:
-
N-methyl-5-aminopentanol (1.0 equiv)
-
Allyl chloroformate (Alloc-Cl) (1.1 equiv)[3]
-
Sodium Bicarbonate (
) (2.5 equiv)[1] -
THF/Water (1:1 v/v)[1]
Step-by-Step:
-
Setup: Dissolve N-methyl-5-aminopentanol (e.g., 5 mmol) in 20 mL of THF/Water (1:1). Add solid
. -
Addition: Cool the mixture to 0°C. Add Alloc-Cl dropwise over 15 minutes. Note: The reaction is exothermic; control temperature to prevent O-acylation.
-
Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Stain: Ninhydrin or PMA). The secondary amine reacts slower than a primary amine; ensure completion.
-
Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[1] Dry over
.[8] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Yield Expectation: 85-95%.
Self-Validation:
-
NMR: Appearance of allyl signals (multiplet at ~5.9 ppm, doublets at ~5.2-5.3 ppm).
-
IR: Strong carbamate C=O stretch at ~1690-1705 cm⁻¹.
Protocol B: Fluoride-Labile Protection with Teoc
Rationale: Teoc is cleaved by TBAF (Tetrabutylammonium fluoride). This is the "mildest" deprotection, perfect if the linker is attached to sensitive payloads.
Materials:
-
N-methyl-5-aminopentanol (1.0 equiv)
-
Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)[1]
-
DMF or Dioxane
Step-by-Step:
-
Setup: Dissolve amino alcohol in DMF (0.5 M concentration). Add TEA.
-
Reaction: Add Teoc-OSu in one portion. Stir at Room Temperature for 12 hours. Note: Teoc-OSu is less reactive than acid chlorides but more selective for N over O.
-
Workup: Dilute with water (5x volume). Extract with
or EtOAc. Wash extensively with water/brine to remove DMF. -
Yield Expectation: >90%.
Advanced Strategy: Sequential O-Protection
Once the amine is protected (N-PG), the primary alcohol can be safely modified.
Diagram 2: The "Piperidine Trap" vs. Successful Pathway
This diagram illustrates why N-protection must precede activation of the alcohol.
Caption: Comparative reaction pathways showing the necessity of N-protection to prevent cyclization.
Protocol C: O-Silylation of N-Protected Intermediate
Target: N-Alloc-O-TBDMS-N-methyl-5-aminopentanol.
-
Reagents: N-Alloc-amino alcohol (1.0 equiv), TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF.[1]
-
Procedure: Dissolve N-Alloc intermediate in DMF. Add Imidazole, then TBDMS-Cl. Stir RT, 4h.[1]
-
Note: The bulky TBDMS group reacts exclusively with the primary alcohol. The carbamate nitrogen is non-nucleophilic.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[4][6][9][10][11][12] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[13] Link[1]
-
Strazzolini, P., et al. (2003).[1] "Teoc-NT: A Useful Reagent for the Preparation of N-Teoc Amines." Organic Letters, 9(25), 5231-5234.[1] Link[1]
-
Thieriet, N., et al. (2000).[1] "Alloc protecting group in solid phase synthesis." Tetrahedron Letters, 41(32), 6081-6085.[1] Link[1]
-
BenchChem Technical Notes. (2025). "Alloc Protecting Group: A Technical Guide." Link[1]
-
Total Synthesis Guides. (2024). "Troc Protecting Group Mechanism and Stability." Link
Sources
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
assessing the metabolic stability of tert-butyl carbamate moieties in vitro
Assessing the Metabolic Stability of tert-Butyl Carbamate Moieties In Vitro: A Comparative Guide
As a Senior Application Scientist in early-phase drug discovery, one of the most frequent structural dilemmas I encounter involves the tert-butyl carbamate (Boc) group. Traditionally relegated to the realm of synthetic chemistry as a transient amine-protecting group, the Boc moiety is increasingly retained in active pharmaceutical ingredients (APIs) and prodrugs. Its bulky, lipophilic nature provides excellent steric shielding, while its unique electronic properties can restrict molecular conformation to enhance target binding[1].
However, retaining a Boc group introduces a critical liability: metabolic instability. To successfully advance a Boc-containing candidate, you must rigorously profile its biotransformation in vitro. This guide explores the mechanistic causality behind Boc metabolism, compares its stability against alternative functional groups, and provides a self-validating experimental workflow for accurate clearance prediction.
The Mechanistic Duality of the Boc Group
To design an effective in vitro assay, we must first understand how and why the Boc group degrades in biological systems. The carbamate bond is a structural hybrid between an ester and an amide. The delocalization of the nitrogen lone pair into the carbonyl system (amide resonance) makes the carbonyl carbon significantly less electrophilic than a standard ester[1].
The Steric Shield vs. The Lipophilic Target Because of this resonance—coupled with the massive steric hindrance provided by the bulky tert-butyl group—Boc moieties are highly resistant to nucleophilic attack by water and serine hydrolases (such as carboxylesterases)[1]. Consequently, Boc-protected compounds often exhibit remarkable stability in serum and plasma[2].
However, the very feature that protects the carbonyl core—the tert-butyl group—is a highly vulnerable lipophilic target. It contains nine fully
Primary biotransformation pathways of the tert-butyl carbamate moiety.
Comparative Metabolic Stability
When optimizing a lead compound, the Boc group is often compared to standard amides, unhindered esters, or bioisosteres (such as the trifluoromethyl-cyclopropyl group) to balance physicochemical properties with half-life (
As demonstrated in the table below, while Boc groups are entirely stable in serum (lacking CYP enzymes), they are rapidly cleared in liver microsomes. Replacing the tert-butyl group with a
Table 1: Comparative Metabolic Stability of Functional Groups
| Functional Group / Compound | Test Matrix | Primary Clearance Mechanism | Half-Life ( | Ref |
| N-Boc | Rat Serum | None (Highly Stable) | > 120 min | [2] |
| N-Boc | Rat Liver Microsomes | CYP450 Oxidation | < 30 min | [2] |
| tert-Butyl Carbamate (BocMA) | Human Liver Microsomes | CYP450 Oxidation | 3.2 min | [5] |
| tert-Butyl Amide (Finasteride) | Human Liver Microsomes | CYP3A4 Hydroxylation | 63 min | [3] |
| Human Liver Microsomes | CYP3A4 Hydroxylation | 114 min | [3] |
Self-Validating In Vitro Assessment Workflow
Because the primary clearance mechanism for Boc groups is CYP-mediated oxidation rather than cytosolic hydrolysis, Liver Microsomes (HLM/MLM/RLM) are the gold-standard matrix for this assay[6][7]. Microsomes are subcellular fractions containing concentrated, membrane-bound CYP450 enzymes[6].
To ensure scientific integrity, the protocol below is designed as a self-validating system . It incorporates specific controls to definitively prove that degradation is caused by enzymatic oxidation rather than chemical instability.
The Self-Validation Matrix:
-
Minus-Cofactor Control (-NADPH): CYPs require electron transfer from NADPH to function[6][8]. Incubating the compound in microsomes without NADPH isolates non-CYP degradation (e.g., chemical instability or residual esterase activity). If the Boc compound degrades here, your assay conditions are flawed, or the compound is chemically unstable.
-
Positive Control: A known high-clearance CYP substrate (e.g., Midazolam or Verapamil) is run in parallel to verify the enzymatic viability of the specific microsomal batch.
-
Low Substrate Concentration (1 µM): Ensures the reaction operates under first-order kinetics (
), which is mandatory for accurate intrinsic clearance ( ) calculations[6][7].
Step-by-Step Methodology
Step 1: Matrix Preparation
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes to a working protein concentration of 0.5 mg/mL using 0.1 M potassium phosphate buffer (pH 7.4) supplemented with 1 mM
Step 2: Compound Spiking Spike the Boc-containing test compound into the microsomal suspension to a final concentration of 1 µM[6][7]. Ensure the final DMSO concentration does not exceed 0.25%[6]. Causality: Higher concentrations of organic solvents like DMSO will competitively inhibit CYP450 active sites, artificially inflating the apparent half-life.
Step 3: Thermal Equilibration Pre-incubate the compound-microsome mixture in a shaking water bath at 37°C for 5 minutes.
Step 4: Reaction Initiation Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to achieve a final concentration of 1 mM NADPH[6][7]. (For the minus-cofactor control, add an equivalent volume of plain buffer).
Step 5: Time-Course Sampling & Quenching At precise intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture. Immediately dispense it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS)[5][6]. Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, abruptly halting all enzymatic activity and extracting the lipophilic Boc compound into the organic phase.
Step 6: Protein Precipitation & Analysis Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification[5][6].
Self-validating in vitro microsomal stability workflow.
Data Interpretation
Post-analysis, plot the natural logarithm (
From here, calculate the half-life (
References
1.[1] Organic Carbamates in Drug Design and Medicinal Chemistry, ACS Publications.[Link] 2.[3] Metabolically Stable tert-Butyl Replacement, PMC - NIH.[Link] 3.[9] The microsomal metabolic stability of carisbamate in rat and human liver microsomes, ResearchGate.[Link] 4.[5] Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat, PMC - NIH.[Link] 5.[4] Metabolism of t-butyl groups in drugs, Hypha Discovery.[Link] 6.[2] Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes, PMC - NIH.[Link] 7.[6] Microsomal Stability | Cyprotex ADME-Tox Solutions, Evotec.[Link] 8.[7] Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74, MDPI.[Link] 9.[8] Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers, PubMed - NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative analysis of linkers for targeted protein degradation
Title: Comparative Analysis of Linkers for Targeted Protein Degradation: A Structural and Biophysical Guide
Introduction In the realm of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have shifted the pharmacological paradigm from occupancy-driven inhibition to event-driven degradation. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting anchor, and a chemical linker. Historically, the linker was viewed merely as a passive spacer. However, extensive biophysical characterization has proven that the linker is a critical determinant of ternary complex thermodynamics, cooperativity, and the ultimate degradation efficacy of the molecule[1].
As an application scientist, I frequently encounter PROTACs that exhibit high binary affinity for both the Protein of Interest (POI) and the E3 ligase, yet fail to induce degradation in cellular assays. This disconnect almost always traces back to suboptimal linker design. This guide provides a comparative analysis of the three primary linker archetypes—PEG, Alkyl, and Rigid—and outlines the self-validating experimental workflows required to optimize them.
Comparative Analysis of Linker Chemistries
The choice of linker chemistry directly impacts the entropic penalty of ternary complex formation, the molecule's aqueous solubility, and its cell permeability.
-
Polyethylene Glycol (PEG) Linkers: The most ubiquitous starting point in PROTAC design. PEG linkers offer excellent aqueous solubility and high flexibility. However, this flexibility is a double-edged sword. While it allows the PROTAC to sample a vast conformational space to find a productive ternary complex, the loss of degrees of freedom upon binding incurs a massive entropic penalty, which can destabilize the complex[1].
-
Alkyl Chain Linkers: Composed of purely carbon-hydrogen chains, alkyl linkers are highly lipophilic. While they can drive passive membrane permeability, their hydrophobicity often leads to "hydrophobic collapse" in aqueous media. The linker folds in on itself, sterically occluding the warhead or anchor and preventing productive ternary complex formation[2].
-
Rigid Linkers (Spirocycles, Piperazines, Alkynes): The modern frontier of PROTAC optimization. By incorporating rigidifying elements, we pre-organize the PROTAC into its bioactive conformation. This drastically reduces the entropic penalty upon ternary complex formation. Furthermore, rigid linkers can mask polar surface area, paradoxically improving cell permeability despite increased molecular weight. However, they require high-resolution structural data to design accurately, as a rigid linker in the wrong vector will completely abrogate binding.
Table 1: Quantitative and Qualitative Comparison of PROTAC Linker Archetypes
| Linker Archetype | Flexibility | Aqueous Solubility | Cell Permeability | Entropic Penalty | Risk of Hydrophobic Collapse |
| PEG (Flexible) | High | Excellent | Moderate | High | Low |
| Alkyl (Flexible) | High | Poor | High | High | High |
| Rigid (e.g., Spirocyclic) | Low | Moderate | High | Low | Low |
The Thermodynamics of Ternary Complex Formation
To understand why linker rigidity matters, we must examine the thermodynamics of the ternary complex. The efficacy of a PROTAC is not dictated by its binary affinity (
Positive cooperativity (
Thermodynamic pathways of PROTAC-mediated ternary complex formation.
Experimental Workflows & Self-Validating Protocols
As scientists, we cannot rely on computational models alone; we must validate our linker designs empirically. A robust PROTAC evaluation pipeline must be self-validating, meaning every assay includes internal controls to prove causality[4].
Iterative experimental workflow for PROTAC linker optimization.
Protocol 1: TR-FRET for Ternary Complex Cooperativity ( )
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A signal is only generated when the donor fluorophore (on the E3 ligase) and acceptor fluorophore (on the POI) are brought within ~10 nm of each other by the PROTAC. Self-Validation: The assay must demonstrate the "hook effect." At excessively high PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, preventing ternary complex formation and causing the TR-FRET signal to drop. If the hook effect is absent, the signal may be an artifact.
-
Preparation: Label recombinant POI with a Terbium (Tb) donor and recombinant E3 ligase (e.g., VHL or CRBN) with a fluorophore acceptor (e.g., Alexa Fluor 647).
-
Titration: Prepare a 12-point serial dilution of the PROTAC (from 10 µM down to 0.1 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA).
-
Incubation: Mix 10 nM POI, 10 nM E3 ligase, and the PROTAC dilutions in a 384-well plate. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a multi-mode microplate reader (excitation at 337 nm, emission at 665 nm and 615 nm). Calculate the FRET ratio (665/615).
-
Analysis: Fit the bell-shaped curve to a ternary complex model to extract the cooperativity factor (
).
Protocol 2: Endogenous Cellular Degradation Assay (HiBiT)
Causality: While Western blotting is standard, it is low-throughput and semi-quantitative. CRISPR-mediated endogenous tagging of the POI with a small HiBiT peptide allows for high-throughput, quantitative, and real-time monitoring of degradation without overexpression artifacts. Self-Validation: To prove that the observed signal loss is due to targeted degradation and not off-target cytotoxicity or assay interference, a mechanistic rescue control is mandatory. Pre-treating cells with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924) must rescue the protein levels.
-
Seeding: Plate HiBiT-tagged POI knock-in cells in a 96-well white opaque plate at 10,000 cells/well. Incubate overnight.
-
Rescue Control (Validation): Pre-treat a subset of control wells with 1 µM MG132 or 1 µM MLN4924 for 2 hours prior to PROTAC addition.
-
Treatment: Treat cells with a serial dilution of the PROTAC (10 µM to 1 pM) for 4 to 24 hours.
-
Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate) to the wells. The HiBiT tag binds LgBiT to form a functional luciferase enzyme.
-
Measurement & Analysis: Measure luminescence. Plot the dose-response curve to determine the
(concentration at which 50% of maximum degradation is achieved) and (maximum degradation plateau).
Conclusion
The evolution of PROTAC linkers from simple PEG chains to highly engineered, rigidified scaffolds represents a maturation of the TPD field. By understanding the thermodynamic causality of linker rigidity and employing rigorous, self-validating biophysical and cellular assays, researchers can rationally design degraders that overcome the barriers of entropic penalties and poor cell permeability.
References[4] Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7722143/[5] A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker - Benchchem. Source: benchchem.com. URL:https://www.benchchem.com/guide/protac-ternary-complex[1] Current strategies for the design of PROTAC linkers: a critical review - PMC. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7218933/[2] Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action | ChemRxiv. Source: chemrxiv.org. URL:https://chemrxiv.org/engage/chemrxiv/article-details/6717a61250280425c27f12e8[3] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Publishing. Source: rsc.org. URL:https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00412e
Sources
Comprehensive Structural Validation of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Comparative Spectroscopy Guide
In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the selection and validation of linker molecules are as critical as the target ligands themselves. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (often referred to as Boc-N(Me)-(CH2)5-OH) is a highly versatile aliphatic linker. The N-methylation of this linker removes a hydrogen bond donor, a strategic modification that significantly enhances the cell permeability of the final PROTAC molecule.
However, before integrating this building block into complex multi-step syntheses, researchers must unequivocally validate its structure, purity, and carbon backbone integrity. This guide provides an objective comparison of three orthogonal spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and Fourier Transform Infrared (FTIR) Spectroscopy —evaluating their diagnostic power and providing self-validating protocols for each.
Orthogonal Validation Strategy
Relying on a single analytical technique introduces blind spots. For instance, while MS provides exact mass, it struggles to differentiate positional isomers. Conversely, NMR maps connectivity perfectly but may miss trace ionizable impurities that MS catches easily.
According to the rigorous compound characterization guidelines established by the Journal of Organic Chemistry, definitive structural identity requires a multi-modal approach. The workflow below illustrates how these techniques synthesize to provide 100% structural confidence.
Orthogonal spectroscopic workflow for the structural validation of small molecule linkers.
Comparative Analysis of Spectroscopic Modalities
To understand which technique serves your immediate validation needs, we must compare how they differentiate our target product from common structural alternatives (e.g., unmethylated analogs or PEG-based linkers).
Table 1: Differentiating the Target from Alternative Linkers
| Spectroscopic Feature | Target: Boc-N(Me)-(CH2)5-OH | Alternative 1: Boc-NH-(CH2)5-OH | Alternative 2: Boc-N(Me)-PEG2-OH |
| 1H NMR (N-CH3) | Singlet at ~2.84 ppm (3H) | Absent | Singlet at ~2.85 ppm (3H) |
| 1H NMR (N-H) | Absent | Broad singlet at ~4.5 ppm (1H) | Absent |
| 13C NMR (Backbone) | Aliphatic signals (~23-32 ppm) | Aliphatic signals (~23-32 ppm) | Ether signals (~70 ppm) |
| HRMS [M+H]+ | m/z 218.1751 | m/z 204.1594 | m/z 236.1492 |
| Primary Utility | Confirming exact methylation and chain length | Identifying lack of methylation | Differentiating alkyl vs. PEG chains |
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of the Method: NMR is the gold standard for proving atom-to-atom connectivity. For this specific carbamate, the partial double-bond character of the C-N bond restricts rotation at room temperature. This causes the N-CH3 and Boc signals to appear as broadened peaks or distinct major/minor rotameric singlets. Recognizing this dynamic behavior is critical; inexperienced analysts often misinterpret these rotamers as impurities .
Self-Validating Protocol: 1H and 13C NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3.
-
Causality: CDCl3 easily dissolves the hydrophobic Boc group while lacking exchangeable protons that would mask the terminal -OH signal.
-
-
Internal Calibration: Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validating Mechanism: TMS provides a strict 0 ppm reference. Furthermore, the integration of the isolated Boc singlet (9H) serves as an internal quantitative standard to validate the integration ratios of the pentyl chain (10H) and N-methyl protons (3H), ensuring no overlapping impurities are artificially inflating proton counts.
-
-
Acquisition: Run 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (512 scans) at 298 K.
-
H/D Exchange Verification (Optional): To definitively prove the presence of the terminal hydroxyl group, add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet at ~1.8 ppm confirms the exchangeable -OH proton .
Technique 2: High-Resolution Mass Spectrometry (HRMS)
The Causality of the Method: While NMR proves connectivity, LC-HRMS proves the exact elemental composition (C11H23NO3) and screens for trace synthesis byproducts. Because the molecule contains a basic nitrogen (albeit shielded by the Boc group) and multiple oxygen atoms, it is highly susceptible to positive electrospray ionization (ESI+), readily forming[M+H]+ and [M+Na]+ adducts .
Proposed ESI+ MS/MS fragmentation pathway for the Boc-protected amino alcohol.
Self-Validating Protocol: LC-HRMS (ESI+)
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, driving the formation of the [M+H]+ ion required for positive mode detection.
-
-
Blank Injection: Run a solvent blank immediately prior to the sample.
-
Self-Validating Mechanism: The blank establishes a baseline and rules out column carryover. Simultaneously, a lock-mass (e.g., ambient polysiloxane m/z 371.1012) is monitored to continuously calibrate the mass analyzer, ensuring mass errors remain strictly below 3 ppm.
-
-
Acquisition: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI+ mode.
-
MS/MS Fragmentation: Apply Higher-energy C-trap Dissociation (HCD) at 20-30 eV. The sequential loss of isobutylene and CO2 (as diagrammed above) definitively proves the presence of the tert-butyl carbamate moiety.
Technique 3: Attenuated Total Reflectance FTIR (ATR-FTIR)
The Causality of the Method: FTIR cannot determine backbone length or exact mass, but it is the fastest method for binary functional group verification. It immediately answers: Is the carbamate carbonyl intact? Is the primary alcohol present?
Self-Validating Protocol: ATR-FTIR
-
Background Scan: Collect an ambient air background spectrum (32 scans).
-
Self-Validating Mechanism: This background is mathematically subtracted from the subsequent sample spectrum. This ensures that environmental fluctuations in atmospheric CO2 or water vapor do not produce false-positive peaks in the functional group regions.
-
-
Sample Application: Place 1–2 mg of the neat compound directly onto the diamond crystal. No KBr pellet preparation is required, preserving the compound's native state.
-
Acquisition & Analysis: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Expected Diagnostics: Look for a broad O-H stretch at ~3300–3400 cm⁻¹ and a sharp, strong C=O stretch (carbamate) at ~1670–1690 cm⁻¹.
-
Conclusion: Synthesizing the Data
No single technique operates in a vacuum. To confidently validate tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate for downstream PROTAC synthesis:
-
Use FTIR for rapid, 60-second functional group checks prior to setting up a reaction.
-
Use LC-HRMS to confirm the exact molecular weight and ensure the absence of unmethylated or over-reacted byproducts.
-
Use NMR as the ultimate arbiter of structural connectivity, paying special attention to the integration of the N-methyl singlet to confirm quantitative methylation.
By employing these self-validating protocols, researchers ensure the integrity of their building blocks, preventing costly failures in late-stage drug synthesis.
References
-
Information for Authors | The Journal of Organic Chemistry American Chemical Society (ACS)[Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Molecules (MDPI)[Link]
-
Scientists Test a New Process for Small Molecule Structure Elucidation LCGC International[Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy Analytical and Bioanalytical Chemistry (Springer)[Link]
impurity profiling of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate using GC-MS
Comprehensive Guide to Impurity Profiling of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: GC-MS vs. Alternative Platforms
As a critical bifunctional intermediate used in the synthesis of PROTACs and targeted therapeutics, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (commonly known as an N-Boc protected amino alcohol) requires rigorous analytical control. Regulatory bodies mandate that all organic impurities, by-products, and degradation products be accurately profiled to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares analytical platforms for the impurity profiling of this specific compound, detailing the mechanistic causality behind method selection and providing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
The Analytical Challenge: Mechanistic Causality
Profiling this molecule presents a distinct analytical challenge due to two competing functional groups:
-
The Primary Hydroxyl (-OH) Group: Highly polar, this group interacts strongly with the silanol active sites on GC column stationary phases, leading to severe peak tailing and loss of resolution.
-
The N-Boc (tert-butyloxycarbonyl) Group: This protecting group is notoriously thermally labile. When exposed to standard GC injector temperatures (typically >200°C), the Boc group undergoes rapid thermal elimination, releasing isobutylene and carbon dioxide to yield the free secondary amine.
The Causality of Artifacts: If analyzed via underivatized GC-MS, the thermal degradation of the Boc group creates massive artifactual peaks. These false positives misrepresent the actual impurity profile of the batch. Therefore, the analytical method must stabilize the molecule prior to vaporization. While Liquid Chromatography-Mass Spectrometry (LC-MS) avoids thermal stress, GC-MS combined with chemical derivatization offers superior chromatographic resolution for positional isomers and highly reproducible Electron Ionization (EI) spectra for unknown impurity identification[1].
Mechanistic pathway comparing thermal degradation vs. stabilization via silylation.
Platform Comparison: GC-MS vs. LC-MS/MS
To accurately capture the impurity profile, we evaluate three approaches: Underivatized GC-MS, Derivatized GC-MS using MTBSTFA, and LC-MS/MS (ESI+).
We specifically select MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) over standard BSTFA because it forms tert-butyldimethylsilyl (TBDMS) ethers. TBDMS derivatives are significantly more robust against moisture and thermal stress than standard trimethylsilyl (TMS) derivatives, ensuring the Boc group remains intact during GC vaporization[2].
Table 1: Quantitative Performance Comparison of Analytical Platforms
| Parameter | Underivatized GC-MS | Derivatized GC-MS (MTBSTFA) | LC-MS/MS (ESI+) |
| Limit of Detection (LOD) | > 10.0 µg/mL | < 0.1 µg/mL | < 0.05 µg/mL |
| Thermal Artifacts | High (~30% degradation) | None (< 0.1%) | None |
| Isomeric Resolution | Poor (Tailing factor > 2.5) | Excellent (Tailing factor < 1.1) | Moderate (Co-elution risk) |
| Library Matching | N/A (Degraded spectra) | High (NIST EI Database) | Low (Requires MS/MS standards) |
| Matrix Effects | Low | Low | High (Ion suppression) |
Verdict: Derivatized GC-MS is the optimal platform. It provides the high-resolution separation required to distinguish closely related aliphatic chain impurities while leveraging universal EI fragmentation for the structural elucidation of unknown peaks[1].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a procedural blank to detect reagent-introduced siloxanes and a deuterated internal standard (IS) to correct for derivatization kinetics and injection volume variances, a critical quality control step in targeted GC-MS[3].
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10.0 mg of the tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate batch into a volumetric flask. Dissolve in anhydrous acetonitrile to yield a 1.0 mg/mL solution.
-
Internal Standard (IS) Addition: Spike 50 µL of a deuterated internal standard (e.g., d3-methylcarbamate analog, 100 µg/mL) into 1.0 mL of the sample solution.
-
Derivatization Reaction: Transfer 100 µL of the spiked sample to a silanized, moisture-free GC vial. Add 100 µL of neat MTBSTFA reagent and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).
-
Thermal Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 80°C for 60 minutes.
-
Causality Note: The bulky TBDMS group creates steric hindrance. Heating at 80°C provides the necessary kinetic energy to drive the silylation of the primary alcohol to 100% completion without compromising the stability of the Boc group.
-
-
Neutralization & Extraction: Allow the vial to cool to room temperature. Dilute the mixture with 750 µL of GC-grade hexane to precipitate highly polar by-products, leaving the lipophilic TBDMS-derivative in the organic phase.
-
System Suitability Test (SST): Before analyzing the sample, inject a procedural blank (reagents only, no API) to map background siloxane peaks. Follow with 5 replicate injections of a calibration standard. The system is validated only if the IS peak area Relative Standard Deviation (RSD) is <2.0%.
-
GC-MS Acquisition Parameters:
-
Column: 30 m x 0.25 mm I.D. x 0.25 µm DB-5MS (or equivalent 5% phenyl-methylpolysiloxane).
-
Inlet: 250°C, Split ratio 10:1.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detector: EI mode (70 eV), scanning m/z 50–500.
-
GC-MS analytical workflow for Boc-amino alcohol impurity profiling.
Regulatory Alignment & Data Interpretation
The ultimate goal of this profiling is regulatory compliance. Once the chromatogram is generated, the data must be evaluated against the 4[5]. For a maximum daily dose of ≤ 2g/day, the thresholds are strictly defined:
-
Reporting Threshold (0.05%): Any impurity peak (excluding the procedural blank) exceeding 0.05% of the total API area must be reported[5].
-
Identification Threshold (0.10%): Impurities above this level must be structurally identified. The MTBSTFA derivatization increases the molecular weight by 114 Da, pushing the base peak out of the low-mass chemical noise region. This allows for clean spectral deconvolution and matching against NIST EI databases to identify the exact structure of the impurity[1].
-
Qualification Threshold (0.15%): Impurities exceeding this limit require toxicological data to demonstrate they do not pose a risk to patients[5].
By utilizing this stabilized, self-validating GC-MS workflow, development teams can confidently distinguish true synthetic impurities from analytical artifacts, ensuring a robust and compliant regulatory submission.
References
-
International Council for Harmonisation (ICH). "ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)". ich.org. URL:[Link]
-
Nelson Labs. "Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs". nelsonlabs.com. URL: [Link]
-
MDPI. "Quality Control in Targeted GC-MS for Amino Acid-OMICS". mdpi.com. URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Comprehensive Safety and Operational Guide for Handling tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate
As a bifunctional building block, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS 1373210-02-6) is highly valued in drug development and peptide-mimetic chemistry. It features both a reactive primary alcohol and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. While this orthogonal protection strategy is powerful for complex syntheses, it introduces specific chemical handling hazards that must be managed with precision.
This guide provides field-proven, step-by-step methodologies for the safe handling, transfer, and disposal of this compound, ensuring operational safety and scientific integrity in the laboratory.
Chemical Identity & Physical Properties
Understanding the baseline physical properties of the reagent is the first step in designing a safe operational workflow. The compound typically presents as a viscous liquid or oil, which dictates the type of transfer equipment required.
Table 1: Chemical Identity & Quantitative Data
| Property | Value |
| Chemical Name | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate |
| CAS Number | 1373210-02-6 |
| Molecular Formula | C₁₁H₂₃NO₃ |
| Molecular Weight | 217.31 g/mol |
| Physical State | Viscous liquid / Oil |
| Storage Temperature | 2–8°C (Refrigerated) |
| Atmosphere | Inert (Argon/Nitrogen) recommended |
Mechanistic Hazard Profile: The Boc-Deprotection Threat
Expertise & Experience: The primary hazard associated with this compound does not stem from acute toxicity, but rather from its chemical stability profile. The Boc protecting group is highly acid-labile. Accidental exposure to Brønsted or Lewis acids (e.g., Trifluoroacetic acid, HCl, BF₃) triggers a rapid thermolytic and acid-catalyzed deprotection pathway.
As explained in1 [1], this fragmentation yields the free amine, carbon dioxide (CO₂), and a tert-butyl cation that rapidly converts to isobutylene gas.
Causality: The evolution of CO₂ and isobutylene gas within a sealed storage vial or waste carboy will cause rapid internal pressurization. If unchecked, this leads to catastrophic container rupture, aerosolizing the chemical and creating a localized inhalation and flammability hazard [2].
Mechanistic pathway of acid-catalyzed Boc deprotection and associated gas generation hazards.
Personal Protective Equipment (PPE) & Engineering Controls
Standard operational procedures dictate that this compound must be handled within a controlled environment to mitigate dermal and ocular irritation [3].
Table 2: PPE & Engineering Control Specifications
| Protection Type | Specification | Causal Justification |
| Eye Protection | EN 166 compliant splash goggles | Prevents ocular irritation from accidental aerosolization or splashing during transfer. |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness) | Provides an adequate barrier against the neat compound; inspect for breakthrough if dissolved in organic solvents (e.g., DCM, DMF). |
| Body Protection | Flame-retardant lab coat | Protects against dermal exposure and potential flammability of co-solvents. |
| Respiratory | N95/P100 (if outside hood) | Mitigates inhalation of aerosols, though handling must primarily occur within a fume hood. |
| Engineering Control | Chemical Fume Hood (0.5 m/s face velocity) | Captures volatile organic compounds (VOCs) and directs potential gas evolution away from the operator. |
Operational Workflow: Safe Handling & Transfer
To ensure maximum safety, every protocol must act as a self-validating system. The following methodology integrates physical checks to validate the integrity of the chemical before use.
Step-by-Step Methodology: Material Transfer and Reaction Setup
-
Pre-Operational Validation : Verify the chemical fume hood is operating at the correct face velocity. Don all required PPE (nitrile gloves, splash goggles, lab coat).
-
Container Inspection (Self-Validation) : Before opening the refrigerated vial, visually inspect the cap and septum.
-
Causality: A bulging cap or septum is a direct indicator of premature Boc-deprotection and internal pressurization. If bulging is observed, do not uncap normally. Instead, pierce the septum with a needle connected to a bubbler inside the fume hood to safely vent the built-up CO₂ and isobutylene.
-
-
Thermal Equilibration : Allow the sealed container to reach room temperature before opening.
-
Causality: Opening a cold container causes atmospheric moisture to condense inside the vial. Prolonged moisture exposure can degrade the reagent and severely interfere with moisture-sensitive downstream coupling reactions.
-
-
Volumetric Transfer : Because the compound is a viscous liquid, use a positive displacement pipette or a glass syringe to ensure accurate volumetric transfer and prevent dripping.
-
Inerting and Storage : Purge the headspace of the source vial with Argon or Nitrogen gas before resealing. Return the sealed vial immediately to 2–8°C storage to maintain chemical stability [4].
Step-by-step operational workflow for the safe handling and transfer of the carbamate reagent.
Emergency Spill Response & Disposal Plan
In the event of a spill, containment must prioritize the avoidance of reactive chemical combinations.
Step-by-Step Methodology: Spill Response and Disposal
-
Isolation & Assessment : Immediately halt work. If the spill is large (>50 mL) or involves highly volatile/toxic co-solvents, evacuate the immediate vicinity and lower the fume hood sash.
-
Containment : Surround and cover the spill with an inert, non-acidic absorbent material such as diatomaceous earth, sand, or vermiculite.
-
Causality: Never use acidic neutralizers or reactive absorbents. Introducing acids to the neat compound will trigger rapid, exothermic Boc-deprotection and immediate gas evolution.
-
-
Absorption & Collection : Carefully sweep the absorbed material using a non-sparking tool (e.g., a plastic dustpan) and place it into a chemically compatible, sealable hazardous waste container.
-
Surface Decontamination : Wipe the affected area with a damp cloth using a mild soap and water solution. Follow up with an alcohol wipe (isopropanol or ethanol) to dissolve and remove any residual organic film left by the viscous compound.
-
Waste Segregation (Critical) : Dispose of the collected material and contaminated wipes as non-halogenated organic waste (unless halogenated co-solvents like DCM were involved).
-
Self-Validating Check: Verify the waste carboy does not contain concentrated acidic waste (e.g., TFA, HCl). Mixing this compound into an acidic waste stream will cause delayed gas pressurization, potentially resulting in a carboy explosion in the waste storage room.
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.1
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. American Chemical Society. 2
-
Fisher Scientific. Safety Data Sheet: N-Boc-L-alanine methyl ester (Representative Boc-protected amino alcohol SDS). 3
-
Leyan. Safety Data Sheet: tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS 1373210-02-6). 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
